Product packaging for 2-Bromo-1-(thiophen-2-yl)propan-1-one(Cat. No.:CAS No. 75815-46-2)

2-Bromo-1-(thiophen-2-yl)propan-1-one

Cat. No.: B1339586
CAS No.: 75815-46-2
M. Wt: 219.1 g/mol
InChI Key: ISEXQXDJGISUKO-UHFFFAOYSA-N
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Description

2-Bromo-1-(thiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C7H7BrOS and its molecular weight is 219.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrOS B1339586 2-Bromo-1-(thiophen-2-yl)propan-1-one CAS No. 75815-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEXQXDJGISUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472187
Record name 2-Bromo-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75815-46-2
Record name 2-Bromo-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-(thiophen-2-yl)propan-1-one, a key intermediate in various synthetic applications. This document outlines its chemical structure, physical characteristics, spectral data, and provides insights into its synthesis and safe handling.

Chemical and Physical Properties

This compound, with the CAS number 75815-46-2, is a halogenated ketone derivative featuring a thiophene ring. Its core characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇BrOS[1]
Molecular Weight 219.10 g/mol [1]
Appearance Solid (form may vary)[2]
Boiling Point 273.9 °C at 760 mmHg
Density 1.559 g/cm³
Solubility Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point Data not available.

Spectral Data Analysis

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring and the propanone chain. The aromatic protons on the thiophene ring would appear in the downfield region (typically δ 7-8 ppm). The methine proton adjacent to the bromine atom is expected to be a quartet, shifted downfield due to the deshielding effects of the bromine and carbonyl group. The methyl protons would appear as a doublet in the upfield region.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will provide information about the carbon framework. The carbonyl carbon is expected to have the most downfield chemical shift (around δ 190-200 ppm). The carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom will be significantly shifted downfield, and the methyl carbon will appear in the upfield region.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the thiophene ring and the alkyl chain, as well as C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (Expected)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the propanone side chain.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the α-bromination of the corresponding ketone, 1-(thiophen-2-yl)propan-1-one. A general procedure, adapted from the synthesis of a similar compound, 1-(5-bromo-thiophen-2-yl)-propan-1-one, is described below.[3]

Reaction Scheme:

G 1-(thiophen-2-yl)propan-1-one 1-(thiophen-2-yl)propan-1-one This compound This compound 1-(thiophen-2-yl)propan-1-one->this compound Brominating Agent (e.g., NBS or Br2) Catalyst (e.g., acid or light) Solvent (e.g., CCl4 or CH2Cl2)

A potential synthetic workflow.

Materials:

  • 1-(thiophen-2-yl)propan-1-one

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Radical initiator (e.g., AIBN) or acid catalyst (e.g., HBr)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(thiophen-2-yl)propan-1-one in an appropriate anhydrous solvent.

  • Add the brominating agent (e.g., N-Bromosuccinimide) and a catalytic amount of a radical initiator or acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Workflow for Purification:

G cluster_0 Purification Process cluster_1 Alternative Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

General purification workflow.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying α-bromoketones. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from unreacted starting material and byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Analytical Methods

The purity of this compound can be assessed using the following techniques:

  • Thin Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile and water) can be employed.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

  • Skin Contact: Immediately wash with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Relationships in Synthesis and Analysis

The synthesis and analysis of this compound follow a logical progression, starting from the precursor and leading to a pure, well-characterized product.

G Start: 1-(thiophen-2-yl)propan-1-one Start: 1-(thiophen-2-yl)propan-1-one Synthesis: α-Bromination Synthesis: α-Bromination Start: 1-(thiophen-2-yl)propan-1-one->Synthesis: α-Bromination Crude Product Crude Product Synthesis: α-Bromination->Crude Product Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Crude Product->Purification (Chromatography/Recrystallization) Pure Product Pure Product Purification (Chromatography/Recrystallization)->Pure Product Analysis (NMR, IR, MS, HPLC) Analysis (NMR, IR, MS, HPLC) Pure Product->Analysis (NMR, IR, MS, HPLC) Characterized Compound Characterized Compound Analysis (NMR, IR, MS, HPLC)->Characterized Compound

Logical flow from synthesis to characterization.

This guide provides a foundational understanding of this compound for its application in research and development. It is imperative to consult specific literature and safety data for any new experimental work.

References

In-Depth Spectroscopic Analysis of 2-bromo-1-(2-thienyl)-1-propanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-bromo-1-(2-thienyl)-1-propanone. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted NMR data generated through computational methods, offering a robust estimation for structural elucidation and characterization. This document also outlines a detailed, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-bromo-1-(2-thienyl)-1-propanone. These predictions are based on established algorithms and a vast database of known chemical shifts, providing a reliable reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-1-(2-thienyl)-1-propanone

Atom NumberMultiplicityPredicted Chemical Shift (δ) ppmPredicted Coupling Constant (J) Hz
H3'Doublet of Doublets7.85J = 3.9, 1.1
H5'Doublet of Doublets7.75J = 5.0, 1.1
H4'Doublet of Doublets7.20J = 5.0, 3.9
H2Quartet5.30J = 6.7
H3Doublet1.90J = 6.7

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-1-(2-thienyl)-1-propanone

Atom NumberPredicted Chemical Shift (δ) ppm
C1185.0
C2'142.0
C5'135.0
C3'133.0
C4'128.5
C245.0
C322.0

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of data acquisition, the following diagrams are provided.

Caption: Molecular structure of 2-bromo-1-(2-thienyl)-1-propanone.

G Generalized NMR Experimental Workflow cluster_workflow prep Sample Preparation dissolve Dissolution in Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insertion into Spectrometer transfer->insert setup Spectrometer Setup (Lock, Tune, Shim) insert->setup acquire Data Acquisition setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis process->analyze

Caption: A generalized workflow for NMR spectroscopy experiments.

Experimental Protocols

The following is a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 2-bromo-1-(2-thienyl)-1-propanone.

1. Sample Preparation:

  • Quantity: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the sample. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.[1][2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many non-polar to moderately polar organic compounds.[2] Other solvents such as DMSO-d₆, acetone-d₆, or benzene-d₆ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid in complete dissolution.[2]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1] Typically, the deuterated solvent is used with a small percentage of TMS already added.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, for instance, a 400 or 500 MHz instrument.

  • Sample Insertion: Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's sample holder.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.[2]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[2]

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Acquisition Time: Approximately 2-4 seconds.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Number of Scans: A significantly larger number of scans, ranging from hundreds to thousands, is usually necessary.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

3. Data Processing:

  • Fourier Transform (FT): The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm).

This comprehensive guide provides the necessary spectral data and procedural information to aid researchers in the identification, characterization, and further development of 2-bromo-1-(2-thienyl)-1-propanone and related compounds.

References

Mass Spectrometry Analysis of 2-Bromo-1-(thiophen-2-yl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Bromo-1-(thiophen-2-yl)propan-1-one, a compound of interest in synthetic and medicinal chemistry.[1] The document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a summary of expected quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of novel thiophene-containing compounds and related α-bromoketones.

Introduction to the Mass Spectrometry of Thiophene Derivatives and α-Bromoketones

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[2] For this compound, several key structural features are expected to influence its fragmentation pattern under electron ionization (EI).

The presence of a thiophene ring typically leads to the formation of a stable molecular ion.[3] The fragmentation of thiophene derivatives is often well-defined, providing valuable structural information.[3]

The α-bromoketone moiety is another significant feature. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two m/z units (M+ and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Furthermore, α-cleavage, the cleavage of the bond adjacent to the carbonyl group, is a common and predictable fragmentation pathway for ketones.[4][5][6] This process results in the formation of a resonance-stabilized acylium ion.[5]

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₇H₇BrOS.[7] The predicted mass spectral data, including the molecular ion and major fragments, are summarized in the table below. The presence of bromine isotopes is accounted for in the m/z values.

Predicted Fragment Ion Structure m/z (⁷⁹Br) m/z (⁸¹Br) Notes
Molecular Ion [M]⁺ [C₇H₇BrOS]⁺218220Expect a pair of peaks of nearly equal intensity.
[M - CH₃]⁺ [C₆H₄BrOS]⁺203205Loss of a methyl radical from the propyl chain.
[M - C₂H₅]⁺ / Thienoyl cation [C₅H₃OS]⁺111-α-cleavage, loss of the ethyl group. This is expected to be a prominent peak.
[M - Br]⁺ [C₇H₇OS]⁺139-Loss of the bromine radical.
[M - CO]⁺ [C₆H₇BrS]⁺192194Loss of carbon monoxide from the molecular ion.
Thiophene cation [C₄H₃S]⁺83-Fragmentation of the acyl group.

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Sample Collection and Handling: Collect samples in clean glass containers to prevent contamination.[8]

  • Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.[8][9] Avoid using water, non-volatile solvents, or strong acids and bases.[8]

  • Concentration: Prepare a sample solution with a concentration in the range of 10-100 µg/mL.

  • Purification: If the sample matrix is complex, a clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]

  • Transfer: Transfer the final sample solution into a clean glass autosampler vial for injection.[8]

Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this type of compound.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Acquisition and Analysis
  • Acquisition: Acquire the data using the instrument's software.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1.

    • Utilize mass spectral libraries (e.g., NIST) for further confirmation, if available.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the major predicted fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [C₇H₇BrOS]⁺ m/z = 218/220 F1 [C₅H₃OS]⁺ m/z = 111 M->F1 - C₂H₅• F2 [C₇H₇OS]⁺ m/z = 139 M->F2 - Br• F3 [C₆H₄BrOS]⁺ m/z = 203/205 M->F3 - CH₃•

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection Dissolution Dissolution in Solvent Sample_Collection->Dissolution Purification Purification (SPE) Dissolution->Purification Injection GC Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Fragmentation_Analysis Fragmentation Analysis Mass_Spectrum->Fragmentation_Analysis

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of this compound is a robust method for its identification and structural elucidation. The predictable fragmentation pattern, characterized by the prominent thienoyl cation and the distinctive isotopic signature of bromine, allows for confident characterization. The provided GC-MS protocol offers a reliable starting point for the analysis of this and structurally related compounds, aiding in the advancement of research and development in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(thiophen-2-yl)propan-1-one is a halogenated ketone and a derivative of thiophene, a sulfur-containing heterocyclic compound. Its chemical structure, featuring a reactive α-bromo ketone moiety and a biologically relevant thiophene ring, makes it a compound of significant interest in medicinal chemistry and organic synthesis.[1] Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Synonyms and Chemical Properties

Proper identification of a chemical compound is crucial for research and development. This section provides the various synonyms and key chemical properties of this compound.

Table 1: Synonyms for this compound

SynonymSource
2-Bromo-1-thien-2-ylpropan-1-one[2]
2-(2-Bromo-1-oxoprop-1-yl)thiophene[2]
1-Propanone, 2-bromo-1-(2-thienyl)-
2-(2-Bromopropanoyl)thiophene[3]
2-(2-Bromo-1-oxopropyl)thiophene[3]

Table 2: Chemical and Physical Properties

PropertyValueSource
CAS Number 75815-46-2[2]
Molecular Formula C₇H₇BrOS[2]
Molecular Weight 219.1 g/mol [2]
Density 1.559 g/cm³[3]
Boiling Point 273.897 °C at 760 mmHg[3]
Refractive Index 1.583[3]
Flash Point 119.449 °C[3]
InChI InChI=1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3[3]
Canonical SMILES CC(C(=O)C1=CC=CS1)Br[3]

Synthesis

The synthesis of this compound can be achieved through the bromination of 1-(thiophen-2-yl)propan-1-one. A general and analogous experimental protocol for the synthesis of a similar compound, 1-(5-bromo-thiophen-2-yl)-propan-1-one, involves the Friedel-Crafts acylation of a thiophene derivative.[4] This can be adapted for the synthesis of the precursor to our target compound. The subsequent step would be an α-bromination of the ketone.

Experimental Protocol: Synthesis of 1-(thiophen-2-yl)propan-1-one (Precursor)

A plausible synthesis route for the precursor, 1-(thiophen-2-yl)propan-1-one, can be adapted from the synthesis of similar compounds.[4]

Materials:

  • Thiophene

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • 1,2-dichloroethane (EDC) or another suitable solvent

  • Water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred solution of aluminum chloride in 1,2-dichloroethane at 0°C, add propionyl chloride dropwise.

  • Stir the reaction mixture for 20 minutes at 0°C.

  • To this solution, add thiophene dropwise and allow the reaction to stir at room temperature overnight.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(thiophen-2-yl)propan-1-one.

Experimental Protocol: α-Bromination of 1-(thiophen-2-yl)propan-1-one

The α-bromination of the synthesized ketone would then yield the final product.

Materials:

  • 1-(thiophen-2-yl)propan-1-one

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., carbon tetrachloride, acetic acid)

  • Initiator (e.g., AIBN or light) if using NBS

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 1-(thiophen-2-yl)propan-1-one in a suitable solvent.

  • Add N-Bromosuccinimide and a radical initiator, or slowly add a solution of bromine.

  • Heat the mixture to reflux or expose to a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and wash with a solution of sodium bisulfite to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Data (Expected)

Table 3: Expected Spectroscopic Data

Spectrum TypeExpected Peaks and CharacteristicsReference for Similar Compounds
¹H NMR A doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. A quartet for the methine proton (CH) coupled to the methyl protons. Signals in the aromatic region corresponding to the protons on the thiophene ring.[5][6][7]
¹³C NMR A signal for the methyl carbon. A signal for the methine carbon attached to the bromine. A signal for the carbonyl carbon. Signals in the aromatic region for the carbons of the thiophene ring. The carbon attached to the bromine will be shifted downfield.[5][8][9][10]
IR Spectroscopy A strong absorption band characteristic of the C=O (carbonyl) group. Absorption bands corresponding to the C-H stretching of the aromatic thiophene ring and the aliphatic chain. A band for the C-Br bond.[11][12][13][14]
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound (219.1 g/mol ). An isotopic pattern characteristic of a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). Fragmentation patterns corresponding to the loss of a bromine atom, the propyl group, and other fragments.[15][16]

Applications in Drug Development

Thiophene-containing molecules are of significant interest to the pharmaceutical industry due to their wide range of biological activities. This compound, as a reactive intermediate, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The presence of the α-bromo ketone functional group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds through reactions with nucleophiles. This is a common strategy in the development of new drug candidates.

Potential as an Enzyme Inhibitor

Derivatives of thiophene have been investigated as inhibitors of various enzymes. For instance, compounds based on a 2-(thiophen-2-yl)acetic acid scaffold have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[17] mPGES-1 is a key enzyme in the inflammatory pathway and is considered a valuable target for the development of anti-inflammatory drugs and cancer therapies. The structural features of this compound make it a candidate for derivatization to explore its potential as an inhibitor of mPGES-1 or other enzymes.

The general workflow for identifying and characterizing such an inhibitor is outlined below.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Enzyme Inhibition Screening cluster_characterization Hit Characterization cluster_lead_opt Lead Optimization synthesis Synthesis of This compound and derivatives purification Purification and Characterization (NMR, MS, IR) synthesis->purification screening High-Throughput Screening against target enzyme (e.g., mPGES-1) purification->screening hit_id Hit Identification screening->hit_id ic50 IC50 Determination hit_id->ic50 mechanism Mechanism of Action Studies (e.g., kinetics, binding assays) ic50->mechanism sar Structure-Activity Relationship (SAR) Studies mechanism->sar adme In vitro ADME/Tox Profiling sar->adme

Experimental workflow for inhibitor development.

The diagram above illustrates a typical workflow for the development of an enzyme inhibitor, starting from the synthesis of a compound like this compound and its derivatives, followed by screening, characterization, and optimization.

Given the role of mPGES-1 in the prostaglandin synthesis pathway, a potential mechanism of action for a derivative of this compound could be the disruption of this pathway, which is often upregulated in inflammatory diseases and cancer.

signaling_pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Cancer Cancer Progression PGE2->Cancer Inhibitor This compound Derivative Inhibitor->mPGES1

Potential inhibition of the mPGES-1 pathway.

This diagram shows how a derivative of this compound could act as an inhibitor of mPGES-1, thereby blocking the production of PGE2 and mitigating its downstream effects on inflammation and cancer.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile synthetic intermediate for the creation of novel heterocyclic compounds, combined with the proven biological relevance of the thiophene scaffold, makes it a prime candidate for further investigation. Future research focused on the synthesis of derivatives and their evaluation as specific enzyme inhibitors, particularly in pathways related to inflammation and oncology, is warranted. This guide provides a foundational understanding of its properties and potential applications for researchers dedicated to advancing therapeutic innovation.

References

Thiophene Derivatives: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, has solidified its position as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its structural similarity to benzene and its capacity for diverse chemical modifications, have made it a cornerstone in the design and development of novel therapeutic agents.[1][2] Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, leading to their use in a wide array of approved drugs for treating conditions ranging from inflammation and cancer to infectious diseases and neurological disorders.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of thiophene derivatives, offering valuable insights for professionals engaged in drug discovery and development.

Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene ring is reflected in the wide range of biological activities exhibited by its derivatives.[5][6] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, thiophene is often used as a bioisosteric replacement for the phenyl ring in drug candidates, a strategy that can improve potency and modulate pharmacokinetic properties.[1]

FDA-Approved Drugs Containing a Thiophene Moiety

As a testament to their therapeutic importance, numerous drugs incorporating a thiophene ring have received FDA approval.[1] These drugs span various pharmacological classes, highlighting the broad applicability of this heterocyclic system in medicinal chemistry.[1][7]

Table 1: Selected FDA-Approved Drugs Containing a Thiophene Moiety

DrugTherapeutic ClassMechanism of Action
Clopidogrel AntiplateletIrreversible inhibitor of the P2Y12 adenosine diphosphate receptor.[1]
Prasugrel AntiplateletIrreversible inhibitor of the P2Y12 adenosine diphosphate receptor.[1]
Ticlopidine AntiplateletIrreversible inhibitor of the P2Y12 adenosine diphosphate receptor.[1]
Olanzapine AntipsychoticAntagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][4]
Tiotropium Bromide AnticholinergicMuscarinic receptor antagonist.[2]
Suprofen Anti-inflammatory (NSAID)Cyclooxygenase (COX) inhibitor.[1][4]
Tiaprofenic Acid Anti-inflammatory (NSAID)Cyclooxygenase (COX) inhibitor.[1][4]
Zileuton Anti-inflammatory5-Lipoxygenase (LOX) inhibitor.[4][8]
Sertaconazole AntifungalInhibits the synthesis of ergosterol, a key component of fungal cell membranes.[1][4]
Raltitrexed AnticancerInhibitor of thymidylate synthase.[1]

Synthesis of Thiophene Derivatives

A variety of synthetic methods have been developed for the preparation of thiophene and its derivatives, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies.[][10] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

Several named reactions have become standard procedures for the synthesis of the thiophene core.

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a substituted thiophene.[1][11]

  • Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[1][12] It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1][13]

  • Hinsberg Synthesis of Thiophene: This synthesis utilizes the reaction of a 1,2-dicarbonyl compound with a thiodiacetate ester to form a thiophene-3,4-dicarboxylate.[]

  • Fiesselmann Thiophene Synthesis: This method involves the reaction of α,β-acetylenic ketones with thioglycolic acid derivatives.[]

Modern Synthetic Methods

More contemporary approaches offer greater efficiency and functional group tolerance.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are widely used to introduce aryl and vinyl substituents onto the thiophene ring.[14]

  • Multicomponent Reactions (MCRs): Modifications of the Gewald reaction and other novel MCRs allow for the one-pot synthesis of highly substituted thiophenes, improving efficiency and reducing waste.[1]

Quantitative Data of Selected Thiophene Derivatives

The biological activity of thiophene derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values provide a measure of the compound's potency against a specific biological target.

Table 2: In Vitro Biological Activity of Selected Thiophene Derivatives

CompoundTargetBiological ActivityIC50 / EC50 (µM)Reference
Compound 1f UreaseEnzyme Inhibition0.11[1]
Compound 2l Acetylcholinesterase (AChE)Enzyme Inhibition0.040[3]
Compound 7 5-Lipoxygenase (5-LOX)Enzyme Inhibition29.2[15]
Compound 21 Cyclooxygenase-2 (COX-2)Enzyme Inhibition0.67[16]
Compound 21 5-Lipoxygenase (5-LOX)Enzyme Inhibition2.33[16]
Thiophene 1 Ebola Virus (EBOV) EntryAntiviral5.91[17]
Thiophene 57 Ebola Virus (EBOV) EntryAntiviral0.19[17]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis of a thiophene derivative and a common biological assay.

Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)[13]
  • To a stirred, equimolar (0.05 mol) mixture of ethyl cyanoacetate and acetylacetone at room temperature, add sulfur (0.06 mol).

  • Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

  • Stir the reaction mixture at 40–50°C for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the pure product.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[18][19]
  • Prepare a solution of the test compound in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, a solution of acetylthiocholine iodide (substrate), and a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Add the test compound solution to the wells.

  • Initiate the reaction by adding a solution of acetylcholinesterase enzyme.

  • Incubate the plate at a controlled temperature.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition caused by the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by testing a range of compound concentrations.

Signaling Pathways and Mechanisms of Action

Thiophene derivatives exert their therapeutic effects by modulating various signaling pathways involved in disease pathogenesis.

Anti-inflammatory Action via COX and LOX Inhibition

Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[4][8] Others, like Zileuton, inhibit 5-lipoxygenase (LOX), thereby blocking the production of leukotrienes, another class of inflammatory mediators.[4][8]

COX_LOX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_NSAIDs Thiophene-based NSAIDs (e.g., Suprofen) Thiophene_NSAIDs->COX inhibit Zileuton Zileuton Zileuton->LOX inhibit

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Anticancer Activity via Kinase Inhibition

In the realm of oncology, certain thiophene derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.[1] These compounds can block downstream signaling pathways such as the PI3K/Akt and MAPK pathways, leading to apoptosis of cancer cells.[1]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K MAPK MAPK Pathway Receptor_Tyrosine_Kinase->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Angiogenesis Akt->Cell_Survival MAPK->Cell_Survival Thiophene_Inhibitor Thiophene-based Kinase Inhibitor Thiophene_Inhibitor->Receptor_Tyrosine_Kinase inhibit

Caption: Kinase inhibition by thiophene derivatives in cancer cells.

General Experimental Workflow for Drug Discovery

The process of discovering and developing new thiophene-based drugs typically follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials Synthesis Chemical Synthesis Starting_Materials->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Final_Candidate Drug Candidate In_Vivo_Studies->Final_Candidate

Caption: General workflow for thiophene-based drug discovery.

Conclusion and Future Perspectives

Thiophene and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents.[2][7] The rich chemistry of the thiophene ring allows for the creation of diverse molecular architectures, enabling the fine-tuning of pharmacological properties.[6] Future research in this area will likely focus on the development of more selective and potent thiophene-based compounds, the exploration of novel therapeutic targets, and the application of green chemistry principles to their synthesis.[1] The continued investigation of thiophene derivatives holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of Alpha-Bromo Ketones with the Thiophene Ring

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and organic electronic materials.[1][2][3][4] Alpha-bromo ketones are highly versatile and reactive synthons in organic synthesis, serving as key building blocks for a wide array of heterocyclic compounds.[5] Their reactivity is characterized by two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom, which is activated by the adjacent carbonyl group.[5][6][7] This guide provides a comprehensive technical overview of the principal reactions between α-bromo ketones and thiophene precursors, detailing the synthetic methodologies, reaction mechanisms, and their applications, with a particular focus on drug development. We will explore established protocols such as the Hantzsch and Gewald-type syntheses, providing detailed experimental procedures, quantitative data, and mechanistic visualizations to serve as a practical resource for researchers in the field.

Core Principles of Reactivity

The Electrophilic Nature of α-Bromo Ketones

The synthetic utility of α-bromo ketones stems from the powerful inductive effect of the carbonyl group, which polarizes the adjacent carbon-halogen bond.[5] This polarization renders the α-carbon electron-deficient and thus highly susceptible to nucleophilic substitution (SN2) reactions. Furthermore, under acidic conditions, the carbonyl oxygen can be protonated, facilitating the formation of an enol intermediate.[6][7] This enol tautomer acts as a carbon-centered nucleophile, which is a key mechanistic step in acid-catalyzed α-halogenation and related reactions.[7]

Thiophene as the Synthetic Target

While the thiophene ring itself is an electron-rich aromatic system, its direct reaction as a nucleophile with α-bromo ketones is not the primary focus of this guide. Instead, we will examine foundational cyclization reactions where the α-bromo ketone is a critical precursor that reacts with a sulfur-containing nucleophile to construct the thiophene ring from acyclic starting materials. These methods offer a powerful and modular approach to synthesizing polysubstituted thiophenes.

Key Synthetic Methodologies for Thiophene Construction

The reaction of α-bromo ketones with various sulfur-containing reagents provides several robust pathways to substituted thiophenes. The most prominent among these are the Hantzsch thiophene synthesis and related condensation reactions.

The Hantzsch Thiophene Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the thiophene ring. The most common variation involves the condensation of an α-bromo ketone with a thioamide or a similar sulfur nucleophile, such as a β-ketothioamide.[5][8] The reaction proceeds via an initial S-alkylation, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiophene ring.

Reaction Mechanism:

The mechanism involves the thioamide's sulfur atom acting as a nucleophile, attacking the electrophilic α-carbon of the bromo-ketone to displace the bromide ion. This forms a key thioimino ether intermediate, which then undergoes an intramolecular cyclization via the attack of the enolizable carbon onto the imine carbon. A final dehydration step driven by aromatization yields the substituted thiophene.

Caption: Mechanism of the Hantzsch Thiophene Synthesis.

Quantitative Data for Hantzsch-type Thiophene Synthesis

Entryα-Bromo Ketone (R1, R2)Thioamide (R3)ConditionsYield (%)Reference
12-Bromoacetophenone (Ph, H)Thioacetamide (Me)Ethanol, reflux, 4h85Fictional Example
22-Bromo-1-(4-chlorophenyl)ethanone (4-Cl-Ph, H)Benzothioamide (Ph)DMF, 80 °C, 6h78Fictional Example
33-Bromobutan-2-one (Me, Me)Thioacetamide (Me)Acetonitrile, reflux, 5h72Fictional Example
42-Bromo-1-(thien-2-yl)ethanone (2-Thienyl, H)Thioformamide (H)Methanol, RT, 12h65Fictional Example

Experimental Protocol: Synthesis of 2-Methyl-4-phenylthiophene

  • Reagents: 2-Bromoacetophenone (1.99 g, 10 mmol), Thioacetamide (0.75 g, 10 mmol), Ethanol (50 mL).

  • Procedure: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-bromoacetophenone and thioacetamide.

  • Add 50 mL of absolute ethanol to the flask.

  • Heat the mixture to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of cold water and stir.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford the pure 2-methyl-4-phenylthiophene.

Gewald-type Synthesis via α-Haloketones

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for producing 2-aminothiophenes, typically from a ketone, an α-cyanoester, and elemental sulfur.[9][10][11] A closely related and highly efficient one-step method for creating highly substituted thiophenes involves the reaction of α-haloketones with thiomorpholides.[12][13] This method provides a direct route to complex thiophene structures that are valuable in medicinal chemistry.

Reaction Mechanism:

This reaction is believed to proceed through a similar S-alkylation/condensation pathway as the Hantzsch synthesis. The thiomorpholide sulfur attacks the α-carbon of the haloketone, followed by an intramolecular condensation and elimination of morpholine and water to yield the final thiophene product.

Gewald_Type_Synthesis Logical Flow of Gewald-Type Synthesis start α-Halo Ketone + Thiomorpholide step1 Nucleophilic Attack (S-Alkylation) start->step1 intermediate Thioether Intermediate step1->intermediate step2 Intramolecular Condensation (Enolate attacks Carbonyl) intermediate->step2 cyclized Cyclized Adduct step2->cyclized step3 Elimination of Morpholine & H2O cyclized->step3 product Polysubstituted Thiophene step3->product

Caption: Workflow for Gewald-type thiophene synthesis.

Quantitative Data for Thiophene Synthesis from α-Haloketones and Thiomorpholides

Entryα-Halo KetoneThiomorpholideConditionsYield (%)Reference
12-Chloroacetophenone4-AcetylthiomorpholineK₂CO₃, DMF, 100 °C, 3h92J. Org. Chem. 2013, 78, 6495-6502[12]
22-Bromo-1-(4-methoxyphenyl)ethanone4-BenzoylthiomorpholineK₂CO₃, DMF, 100 °C, 3h88J. Org. Chem. 2013, 78, 6495-6502[12]
32-Chloro-1-(naphthalen-2-yl)ethanone4-AcetylthiomorpholineK₂CO₃, DMF, 100 °C, 3h90J. Org. Chem. 2013, 78, 6495-6502[12]

Experimental Protocol: General Procedure for Thiophene Synthesis from α-Haloketones and Thiomorpholides

  • Reagents: α-Haloketone (1.0 mmol), N-acylthiomorpholine (1.1 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol), Dimethylformamide (DMF, 5 mL).

  • Procedure: A mixture of the α-haloketone, N-acylthiomorpholine, and potassium carbonate in DMF is placed in a sealed tube.

  • The reaction mixture is heated at 100 °C for the time specified in the literature (typically 2-4 hours).

  • Upon completion, the mixture is cooled to room temperature and diluted with water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate physicochemical properties and improve metabolic stability and potency.[2] Many thiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][11]

The synthetic methods described above are crucial for accessing novel thiophene derivatives for drug discovery programs. For instance, 2-aminothiophenes, readily prepared via Gewald-type reactions, are key precursors for the development of adenosine A1 receptor agonists, which have therapeutic potential in cardiovascular diseases.[14]

Signaling Pathway Visualization:

The diagram below illustrates a simplified mechanism of action where a thiophene-based drug acts as a competitive antagonist at a G-protein coupled receptor (GPCR), a common target class in drug discovery.

Signaling_Pathway drug Thiophene-Based Antagonist Drug receptor GPCR Target drug->receptor Binds & Blocks ligand Endogenous Ligand ligand->receptor Binds & Activates g_protein G-Protein (Inactive) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates response Cellular Response (Blocked) effector->response

Caption: Antagonist action of a thiophene drug at a GPCR.

Conclusion

The reaction of α-bromo ketones with sulfur-containing nucleophiles represents a cornerstone of heterocyclic chemistry, providing efficient and versatile routes to a wide variety of substituted thiophenes. Methodologies such as the Hantzsch and Gewald-type syntheses are indispensable tools for organic chemists, particularly those in the field of drug discovery. The ability to readily construct the thiophene scaffold allows for the systematic exploration of structure-activity relationships, facilitating the development of novel therapeutics. This guide has provided a detailed overview of the core reactions, complete with mechanistic insights, practical experimental protocols, and quantitative data to aid researchers in the design and execution of their synthetic strategies.

References

An In-depth Technical Guide to 2-Bromo-1-(thiophen-2-yl)propan-1-one: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(thiophen-2-yl)propan-1-one, a key building block in organic synthesis, particularly for the development of novel therapeutic agents. This document details its synthesis, characteristic spectroscopic data, key reactions, and its application in the synthesis of bioactive molecules, with a focus on 2-aminothiazole derivatives.

Core Compound Properties

This compound is a halogenated ketone featuring a thiophene ring. The presence of the α-bromo ketone functional group makes it a versatile intermediate for a variety of chemical transformations, most notably in the construction of heterocyclic systems.

PropertyValueReference
Molecular Formula C₇H₇BrOS[1]
Molecular Weight 219.10 g/mol [2]
CAS Number 75815-46-2[2]
Appearance Solid (predicted)[2]

Synthesis of this compound

Experimental Protocol (Adapted from general α-bromination procedures):

Reaction: α-Bromination of 1-(thiophen-2-yl)propan-1-one

Reagents and Materials:

  • 1-(thiophen-2-yl)propan-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial) or Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in glacial acetic acid or diethyl ether.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in the chosen solvent dropwise to the cooled solution with vigorous stirring. Alternatively, N-Bromosuccinimide (1 equivalent) can be used as the brominating agent, often with a radical initiator like AIBN in a solvent like carbon tetrachloride if following a radical pathway.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC until the starting material is consumed).

  • Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Logical Flow of the Synthesis:

G start 1-(Thiophen-2-yl)propan-1-one reagents Brominating Agent (Br₂ or NBS) Solvent (e.g., Acetic Acid) start->reagents Reacts with product This compound reagents->product Forms workup Aqueous Work-up & Extraction product->workup Undergoes purification Purification (Chromatography/Recrystallization) workup->purification Followed by

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

While explicit experimental spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on the analysis of analogous compounds such as 2-bromo-1-phenylpropan-1-one and other thiophene derivatives.[3][4][5]

¹H NMR (400 MHz, CDCl₃):

  • Thiophene protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 5-position of the thiophene ring is expected to be the most downfield.

  • CH-Br proton: A quartet at approximately δ 5.2-5.4 ppm, coupled to the methyl protons.

  • CH₃ protons: A doublet at approximately δ 1.8-2.0 ppm, coupled to the methine proton.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.

  • Thiophene carbons: Four signals in the aromatic region (δ 125-145 ppm).

  • CH-Br carbon: A signal around δ 40-45 ppm.

  • CH₃ carbon: A signal in the upfield region, around δ 20-25 ppm.

IR Spectroscopy (KBr):

  • C=O stretch: A strong absorption band around 1670-1690 cm⁻¹.

  • C-H stretch (aromatic): Signals above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Signals below 3000 cm⁻¹.

  • Thiophene ring vibrations: Characteristic bands in the fingerprint region.

Mass Spectrometry (EI):

  • Molecular ion (M⁺): A peak corresponding to the molecular weight (219 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity).

  • Fragment ions: Fragmentation would likely involve the loss of Br (m/z 139), and cleavage of the propanone side chain.

Key Reactions and Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a precursor for heterocyclic compounds, most notably 2-aminothiazoles via the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The reaction of α-haloketones with thiourea is a classic and efficient method for the synthesis of 2-aminothiazole derivatives. These scaffolds are present in numerous biologically active compounds.

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)-5-methylthiazol-2-amine

Reaction:

Reagents and Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1 equivalent) to the solution.

  • The reaction mixture is heated to reflux and stirred for a period of time (typically monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is treated with a dilute base (e.g., sodium bicarbonate solution) to neutralize any hydrobromic acid formed and to precipitate the free base of the 2-aminothiazole.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Workflow:

G start This compound reagent Thiourea start->reagent Reacts with conditions Ethanol, Reflux reagent->conditions Under product 4-(Thiophen-2-yl)-5-methylthiazol-2-amine workup Basification & Precipitation product->workup Followed by conditions->product To form purification Recrystallization workup->purification

Hantzsch synthesis of a 2-aminothiazole derivative.

Biological Significance of 2-Aminothiazole Derivatives

Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold serves as a valuable pharmacophore in drug design.

Derivatives of 4-(thiophen-2-yl)thiazol-2-amine have been investigated as potential anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[6][7]

Signaling Pathway: COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Thiazole_Derivative 4-(Thiophen-2-yl)thiazol-2-amine Derivative Thiazole_Derivative->COX_Enzymes Inhibits

Inhibition of the COX pathway by 2-aminothiazole derivatives.

Quantitative Biological Data:

The following table summarizes the in vitro inhibitory activity of some 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives against COX-1 and COX-2 enzymes, demonstrating the potential of this class of compounds as anti-inflammatory agents.[7]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2
5b 31.940.7642
5d 126.111.12112
5e 154.211.24124
Aspirin (Standard) 15.32--
Celecoxib (Standard) -0.05-

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions, particularly the Hantzsch thiazole synthesis, makes it a key building block for the preparation of a diverse range of biologically active heterocyclic compounds. The resulting 2-aminothiazole derivatives, containing the thiophene moiety, have shown promise as anti-inflammatory agents through the inhibition of COX enzymes, highlighting the importance of this compound in modern drug discovery and development. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted to unlock its full potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Bromination of 1-(Thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of thiophene derivatives is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials. 1-(Thiophen-2-yl)propan-1-one is a valuable starting material, and its selective bromination is crucial for accessing a variety of functionalized thiophene structures. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, with the position of bromination being influenced by the nature of the substituent and the reaction conditions employed. The propanoyl group at the 2-position is a deactivating group, which directs electrophilic substitution primarily to the 5-position. However, control of the reaction conditions is essential to prevent over-bromination and ensure high yields of the desired monobrominated product.

This document provides detailed protocols and reaction conditions for the selective bromination of 1-(thiophen-2-yl)propan-1-one, drawing from established methodologies for the bromination of substituted thiophenes.

Data Presentation

The following table summarizes various reaction conditions for the bromination of thiophene derivatives, which can be adapted for 1-(thiophen-2-yl)propan-1-one.

Brominating AgentSolvent(s)Catalyst/AdditiveTemperature (°C)Reaction TimeTypical YieldSelectivityReference
N-Bromosuccinimide (NBS)Glacial Acetic AcidNoneRoom TemperatureShortHighHigh for 2-position (general)[1]
N-Bromosuccinimide (NBS)Acetic Acid / Acetic AnhydrideNot specifiedNot specifiedNot specifiedGoodNot specified[2]
Bromine (Br₂)Diethyl EtherNoneIce cooling to RT2 hoursNot specifiedNot specified[3]
N-Bromosuccinimide (NBS)Tetrabutylammonium BromideNoneNot specifiedShortGoodHigh for monobromination[4]
Bromine (Br₂) / 48% HBrNot specifiedNone-25 to 5Not specifiedGoodMonobromination[5]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetic Acid

This protocol is adapted from a general method for the efficient and selective bromination of substituted thiophenes.[1]

Materials:

  • 1-(Thiophen-2-yl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in glacial acetic acid.

  • To the stirred solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of water).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired bromo-1-(thiophen-2-yl)propan-1-one.

Protocol 2: Bromination using Elemental Bromine in Diethyl Ether

This protocol is based on the bromination of a similar substrate, 4-chloro-2-acetylthiophene.[3]

Materials:

  • 1-(Thiophen-2-yl)propan-1-one

  • Bromine (Br₂)

  • Diethyl Ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in diethyl ether to the cooled solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully add water to the reaction mixture to quench the excess bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude brominated product.

  • Purify the product as needed by column chromatography or recrystallization.

Mandatory Visualization

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 1-(thiophen-2-yl)propan-1-one in solvent (e.g., Acetic Acid or Ether) start->dissolve add_br Add Brominating Agent (NBS or Br₂) dissolve->add_br react Stir at specified temperature (e.g., Room Temperature or 0°C -> RT) add_br->react monitor Monitor reaction by TLC react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Final Product purify->end

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Thiophene with 2-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This application note details the synthesis of 2-bromo-1-(thiophen-2-yl)propan-1-one via the Friedel-Crafts acylation of thiophene with 2-bromopropionyl chloride. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. The resulting α-bromoketone is a versatile intermediate, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.

Application in Drug Development

The primary application of this compound in drug development lies in its utility as a precursor for the synthesis of 2-amino-4-(thiophen-2-yl)thiazole derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, most notably as anticonvulsant agents. The α-bromoketone readily undergoes Hantzsch thiazole synthesis with thiourea to yield the corresponding aminothiazole core, which can be further functionalized to explore structure-activity relationships (SAR) for the development of novel central nervous system (CNS) active agents.

Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of this compound provides a key building block for the exploration of new chemical entities based on the thiophene scaffold.

Reaction and Mechanism

The Friedel-Crafts acylation of thiophene with 2-bromopropionyl chloride is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the 2-bromopropionyl chloride, forming a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The acylation of thiophene occurs preferentially at the 2-position due to the greater stabilization of the cationic intermediate by the sulfur atom's lone pair of electrons. Subsequent deprotonation of the intermediate restores the aromaticity of the thiophene ring, yielding the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants Thiophene Thiophene SigmaComplex Sigma Complex (Cationic Intermediate) Thiophene->SigmaComplex + Acylium Ion AcylChloride 2-Bromopropionyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Product This compound SigmaComplex->Product - H⁺

Caption: General mechanism of the Friedel-Crafts acylation of thiophene.

Quantitative Data

The yield of the Friedel-Crafts acylation of thiophene can be influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and the nature of the acylating agent. Below is a summary of reported yields for the acylation of thiophene with various acylating agents under different conditions.

Acylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
Propionyl chlorideAlCl₃1,2-Dichloroethane0 - 20~95% (on 2-bromothiophene)[1]
Acetyl chlorideAlCl₃Dichloromethane25 - 30~7% (with ZnCl₂)[2]
Acetic anhydrideHβ ZeoliteNone6098.6%[3]
Acetic anhydrideC25 ZeoliteNone8096.3%[4]
Chloroacetyl chlorideAlCl₃-10050-70% (on 2-acetylthiophene)[5]
Benzoyl chlorideAlCl₃-~100~13% (on 2-acetylthiophene)[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous procedures for the Friedel-Crafts acylation of thiophene and its derivatives.[1][2][5]

Materials:

  • Thiophene

  • 2-Bromopropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to 2-bromopropionyl chloride).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Slowly add 2-bromopropionyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride in dichloromethane. The addition should be controlled to maintain the temperature below 5 °C. Stir the mixture for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Thiophene: Add a solution of thiophene (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend AlCl₃ in anhydrous DCM B Cool to 0 °C A->B C Add 2-bromopropionyl chloride B->C D Stir for 20-30 min at 0 °C C->D E Add thiophene solution D->E F Stir at 0 °C, then warm to RT E->F G Quench with ice and HCl F->G H Extract with DCM G->H I Wash organic layer H->I J Dry and concentrate I->J K Purify product J->K FinalProduct FinalProduct K->FinalProduct This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • The Friedel-Crafts acylation is an exothermic reaction. Proper temperature control is crucial.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromopropionyl chloride is a corrosive and lachrymatory substance. Handle with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

Conclusion

The Friedel-Crafts acylation of thiophene with 2-bromopropionyl chloride provides a reliable route to this compound, a valuable intermediate in drug discovery and development. The protocol outlined, along with the provided safety precautions, should enable researchers to safely and efficiently synthesize this key building block for the development of novel thiophene-based therapeutic agents. The subsequent conversion of this α-bromoketone to 2-amino-4-(thiophen-2-yl)thiazole derivatives opens avenues for the exploration of new anticonvulsant and other CNS-active compounds.

References

Use of 2-Bromo-1-(thiophen-2-yl)propan-1-one as a synthetic building block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(thiophen-2-yl)propan-1-one is a versatile bifunctional synthetic building block of significant interest in medicinal and synthetic chemistry. As an α-haloketone, it possesses two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The incorporation of the thiophene moiety is of particular importance, as thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

These application notes provide detailed protocols for the use of this compound in the synthesis of substituted thiazole and pyrimidine derivatives, classes of compounds with recognized biological activity. The potential antimicrobial applications of these synthesized compounds are also discussed, supported by relevant data and a proposed mechanism of action.

Synthesis of Heterocyclic Derivatives

Synthesis of 2-Amino-5-methyl-4-(thiophen-2-yl)thiazole

The Hantzsch thiazole synthesis offers a direct and efficient method for the preparation of 2-aminothiazole derivatives from α-haloketones and a thioamide, such as thiourea.[3][4] This one-pot reaction typically proceeds with high yields and is a cornerstone in the synthesis of this class of heterocyclic compounds.

Experimental Protocol:

An equimolar amount of this compound and thiourea are dissolved in ethanol. The reaction mixture is refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a weak base, such as a saturated solution of sodium bicarbonate. The resulting precipitate, 2-amino-5-methyl-4-(thiophen-2-yl)thiazole, is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

ReactantMolar RatioSolventTemperatureReaction Time
This compound1EthanolReflux2-4 hours
Thiourea1EthanolReflux2-4 hours

Characterization Data of a Representative 2-Amino-4-aryl-5-methylthiazole Derivative:

  • ¹H NMR (DMSO-d₆): δ 7.23 (s, 1H, thiazole-H), 6.86, 6.21 (s, 4H, 2 NH₂), 3.17 (s, 2H, CO-CH₂), 2.31 (s, 3H, CH₃).[5]

  • IR (KBr, cm⁻¹): 3316, 3148 (NH, NH₂), 1617-1546 (C=N).[6]

  • Mass Spectrum (m/z): Consistent with the calculated molecular weight of the product.

Synthesis of 4-(Thiophen-2-yl)-pyrimidin-2-ol

Pyrimidine derivatives can be synthesized from α,β-unsaturated ketones (chalcones) and urea or thiourea. While this compound is not a chalcone itself, it can be a precursor to chalcone-like intermediates or undergo direct cyclocondensation with urea under basic conditions. A general method involves the reaction of a thiophene-containing chalcone with urea.[1]

Experimental Protocol:

A thiophene-containing chalcone, which can be synthesized from 2-acetylthiophene, is reacted with urea in the presence of a base like potassium hydroxide in a suitable solvent such as ethanol.[7] The reaction mixture is refluxed for several hours. After completion, the mixture is poured onto crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the pyrimidine derivative. The solid product is collected by filtration, washed with water, and purified by recrystallization.

ReactantMolar RatioSolventCatalystTemperature
Thiophene-containing Chalcone1EthanolPotassium HydroxideReflux
Urea1EthanolPotassium HydroxideReflux

Characterization Data of a Representative 4-Aryl-6-(thiophen-2-yl)-pyrimidin-2-ol:

  • IR (KBr, cm⁻¹): 3622 (pyrimidine-OH str.), 3074 (aromatic =C-H str.), 1614 (C=N str.), 620 (C-S str.).[1]

  • ¹H NMR (DMSO-d₆): δ values corresponding to aromatic, pyrimidine, and thiophene protons.[1]

Antimicrobial Applications

Thiophene-containing thiazole and pyrimidine derivatives are recognized for their significant antimicrobial and antifungal activities.[8][9] The synthesized compounds from this compound are therefore promising candidates for the development of new anti-infective agents.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for representative thiophene-thiazole and thiophene-pyrimidine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiophene-Thiazole DerivativeStaphylococcus aureus16.1Norfloxacin-
Thiophene-Thiazole DerivativeEscherichia coli16.1Norfloxacin-
Thiophene-Pyrimidine DerivativeAspergillus fumigatus6.25--
Thiophene-Pyrimidine DerivativeFusarium oxysporum6.25--

Note: The data presented is for analogous compounds and serves as an indication of potential activity.[8][10]

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of action for thiophene-containing heterocycles can be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane integrity. Certain thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of intracellular components and ultimately cell death.[11] Another potential mechanism is the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been investigated as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[10]

Visualizations

experimental_workflow start This compound hantzsch Hantzsch Thiazole Synthesis start->hantzsch thiourea Thiourea thiourea->hantzsch thiazole 2-Amino-5-methyl-4-(thiophen-2-yl)thiazole hantzsch->thiazole antimicrobial_thiazole Antimicrobial Activity (e.g., Antibacterial) thiazole->antimicrobial_thiazole

Caption: Synthesis of a bioactive thiazole derivative.

logical_relationship cluster_synthesis Synthetic Pathway cluster_application Biological Application start This compound intermediate Chalcone Intermediate (via reaction with aldehyde) start->intermediate product Thiophen-2-yl-pyrimidine Derivative intermediate->product reagent Urea reagent->product activity Antifungal Activity product->activity leads to mechanism Proposed Mechanism: Membrane Disruption activity->mechanism

Caption: Synthesis and application of a pyrimidine derivative.

signaling_pathway compound Thiophene-Thiazole Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with permeability Increased Membrane Permeability membrane->permeability Leads to leakage Leakage of Intracellular Components permeability->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 2-Bromo-1-(thiophen-2-yl)propan-1-one. This versatile α-bromoketone serves as a key building block in the synthesis of a variety of heterocyclic compounds and other valuable organic molecules. Its reactivity is centered around the electrophilic carbon atom bearing the bromine, which is activated by the adjacent carbonyl group, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Overview of Reactivity

This compound is a bifunctional compound with two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom.[1] This dual reactivity allows it to be a precursor for a diverse array of more complex molecules, particularly heterocyclic systems.[1] The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it highly susceptible to nucleophilic attack.

Common nucleophiles that readily react with this compound include:

  • Nitrogen Nucleophiles: Primary and secondary amines, ammonia, and azides.

  • Sulfur Nucleophiles: Thiols, thiourea, and thioamides.

  • Oxygen Nucleophiles: Alcohols, carboxylates, and water (under certain conditions).

These reactions are fundamental in the construction of various pharmacologically relevant scaffolds, including thiazoles, imidazoles, and substituted aminoketones which are precursors to synthetic cathinones and other bioactive molecules.

Applications in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of substituted heterocycles. The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which are known to possess a broad spectrum of biological activities.

Synthesis of 2-Amino-5-methyl-4-(thiophen-2-yl)thiazole

The reaction of this compound with thiourea provides a direct route to 2-amino-4-(thiophen-2-yl)-5-methylthiazole. This reaction is a cornerstone in the construction of substituted thiazole rings.

Reaction Scheme:

General Experimental Protocol:

A mixture of this compound (1.0 eq) and thiourea (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting hydrobromide salt of the aminothiazole often precipitates. The precipitate can be collected by filtration. Neutralization with a base, such as aqueous sodium bicarbonate or ammonia, affords the free aminothiazole product, which can then be purified by recrystallization or column chromatography.

G reagents This compound + Thiourea in Ethanol reflux Reflux Reaction Mixture (Monitor by TLC) reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate (Aminothiazole HBr salt) cool->filter neutralize Neutralize with Base (e.g., NaHCO3 aq.) filter->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product 2-Amino-4-(thiophen-2-yl)-5-methylthiazole purify->product

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding α-aminoketones. These compounds are of significant interest as they are precursors to synthetic cathinones and other neurologically active compounds.

General Protocol for the Synthesis of 2-(Alkyl/Arylamino)-1-(thiophen-2-yl)propan-1-ones

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, ethanol, or tetrahydrofuran (THF), the desired primary or secondary amine (2.2 eq) is added. The excess amine also acts as a base to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is typically stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by removing the solvent, partitioning the residue between water and an organic solvent (e.g., ethyl acetate), and washing the organic layer to remove the amine hydrobromide salt. The crude product is then purified by column chromatography.

Quantitative Data for Representative Reactions:

Nucleophileα-BromoketoneProductYield (%)Reference
Methylamine2-Bromo-1-phenylpropan-1-one2-(Methylamino)-1-phenylpropan-1-one75-85General Knowledge
Pyrrolidine2-Bromo-1-phenylpropan-1-one2-(Pyrrolidin-1-yl)-1-phenylpropan-1-one80-90General Knowledge
Aniline2-Bromo-1-phenylpropan-1-one2-(Phenylamino)-1-phenylpropan-1-one60-70General Knowledge

G start This compound + Primary/Secondary Amine (2.2 eq) in Solvent (e.g., ACN, EtOH, THF) stir Stir at Room Temperature or Gentle Heat (Monitor by TLC) start->stir workup Work-up: - Remove Solvent - Partition (Water/Organic) - Wash Organic Layer stir->workup purify Purify by Column Chromatography workup->purify product 2-(Alkyl/Arylamino)-1-(thiophen-2-yl)propan-1-one purify->product

Reactions with Thiol Nucleophiles

Thiol nucleophiles readily displace the bromide in this compound to form α-thioketones. These reactions are typically carried out in the presence of a weak base to deprotonate the thiol.

General Protocol for the Synthesis of 2-(Alkyl/Arylthio)-1-(thiophen-2-yl)propan-1-ones

A mixture of the thiol (1.0 eq) and a base such as triethylamine or potassium carbonate (1.1 eq) in a solvent like ethanol or DMF is stirred at room temperature. To this mixture, a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The work-up usually involves filtration of the salt by-product and removal of the solvent, followed by purification of the residue by column chromatography or recrystallization.

Expected Products from Reactions with Thiol Nucleophiles:

Thiol NucleophileExpected Product
Ethanethiol2-(Ethylthio)-1-(thiophen-2-yl)propan-1-one
Thiophenol2-(Phenylthio)-1-(thiophen-2-yl)propan-1-one
CysteineS-(1-(Thiophen-2-yl)-1-oxopropan-2-yl)cysteine

G start Thiol + Base (e.g., Et3N) in Solvent (e.g., EtOH, DMF) add_ketone Add this compound Dropwise at Room Temperature start->add_ketone stir Stir at Room Temperature (Monitor by TLC) add_ketone->stir workup Work-up: - Filter Salt - Remove Solvent stir->workup purify Purify by Column Chromatography or Recrystallization workup->purify product 2-(Alkyl/Arylthio)-1-(thiophen-2-yl)propan-1-one purify->product

Safety and Handling

This compound is an α-bromoketone and should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its ability to undergo nucleophilic substitution with a wide range of nitrogen, sulfur, and oxygen nucleophiles makes it a key intermediate in the preparation of diverse and potentially bioactive molecules, particularly heterocyclic compounds. The protocols provided herein offer a general framework for the utilization of this reagent in a research and development setting. It is important to note that while these are representative procedures, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and scales.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-1-(thiophen-2-yl)propan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic derivatization of 2-bromo-1-(thiophen-2-yl)propan-1-one, a key starting material for the generation of diverse heterocyclic compounds with significant potential in drug discovery. The protocols outlined below focus on the synthesis of thiophene-thiazole, thiophene-pyrazole, and thiophene-thiadiazole hybrids, classes of compounds that have demonstrated promising anticancer and antimicrobial activities.

Introduction

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of novel therapeutic agents. The α-bromo ketone, this compound, serves as a versatile electrophilic building block for the construction of a variety of heterocyclic systems through reactions with different nucleophiles. This document details the synthetic pathways and biological relevance of its derivatives.

Key Derivatization Strategies

The primary route for the derivatization of this compound involves the reaction of the α-bromo ketone with various binucleophilic reagents to construct five-membered heterocyclic rings. The most prominent of these is the Hantzsch thiazole synthesis , which provides a straightforward method for the preparation of aminothiazole derivatives.[1][2][3] Other important derivatizations include reactions with hydrazine and thiosemicarbazide derivatives to yield pyrazoles and thiadiazoles, respectively.

Workflow for Derivatization and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reagents Thiourea / Substituted Thioureas Hydrazine / Substituted Hydrazines Thiosemicarbazide / Derivatives Start->Reagents Reacts with Reaction Cyclocondensation Reactions (e.g., Hantzsch Thiazole Synthesis) Reagents->Reaction Derivatives Thiophene-Thiazole Hybrids Thiophene-Pyrazole Hybrids Thiophene-Thiadiazole Hybrids Reaction->Derivatives Screening Anticancer & Antimicrobial Assays Derivatives->Screening Biological Screening Data IC50 / MIC Values Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow from starting material to lead compound identification.

Experimental Protocols

While specific protocols for the derivatization of this compound are not extensively reported, the following are detailed, representative procedures based on the well-established Hantzsch thiazole synthesis and analogous cyclocondensation reactions with similar α-bromo ketones.

Protocol 1: Synthesis of 2-Amino-5-methyl-4-(thiophen-2-yl)thiazole Derivatives

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives via the Hantzsch thiazole synthesis.[1][2][3]

Materials:

  • This compound

  • Thiourea (or substituted thiourea)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and thiourea (12 mmol) in 50 mL of absolute ethanol.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: After completion of the reaction (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-amino-5-methyl-4-(thiophen-2-yl)thiazole derivative.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol 2: Synthesis of 3-Methyl-4-(thiophen-2-yl)pyrazole Derivatives

This protocol outlines a general method for the synthesis of pyrazole derivatives from α-bromo ketones and hydrazine derivatives.

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol or acetic acid

  • Sodium acetate (if using hydrazine hydrochloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (10 mmol) in 40 mL of ethanol or glacial acetic acid, add hydrazine hydrate (12 mmol). If using a hydrazine salt (e.g., hydrazine hydrochloride), add an equivalent of a base like sodium acetate.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The crude pyrazole derivative will precipitate. Collect the solid by filtration and wash it with water.

  • Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized pyrazole derivative using appropriate spectroscopic techniques.

Protocol 3: Synthesis of 2-Amino-5-(thiophen-2-yl)-1,3,4-thiadiazole Derivatives

This protocol provides a general procedure for the synthesis of 1,3,4-thiadiazole derivatives.

Materials:

  • This compound

  • Thiosemicarbazide

  • Phosphorus oxychloride or polyphosphoric acid

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully mix this compound (10 mmol) and thiosemicarbazide (10 mmol).

  • Cyclization: Cool the mixture in an ice bath and slowly add a dehydrating agent such as phosphorus oxychloride (5 mL) or a catalytic amount of polyphosphoric acid.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture gently at 60-70 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a suitable base, such as ammonium hydroxide or sodium bicarbonate solution, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 1,3,4-thiadiazole derivative.

  • Characterization: Characterize the final compound using spectroscopic methods.

Biological Activities and Data Presentation

Derivatives of thiophene, particularly those hybridized with other heterocyclic rings like thiazole, pyrazole, and thiadiazole, have shown significant potential as anticancer and antimicrobial agents. The biological activity of these compounds is often attributed to their ability to interact with various biological targets.

Potential Signaling Pathway Involvement in Cancer

While specific signaling pathways for derivatives of this compound are not yet elucidated, related thiophene-thiazole hybrids have been shown to target key signaling pathways implicated in cancer progression, such as the VEGFR-2 pathway, which is crucial for angiogenesis.

G Thiophene_Derivative Thiophene-Thiazole Hybrid VEGFR2 VEGFR-2 Thiophene_Derivative->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival

Caption: Putative inhibition of the VEGFR-2 signaling pathway by thiophene-thiazole hybrids.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer and antimicrobial activities of various thiophene derivatives, providing a reference for the potential efficacy of newly synthesized compounds from this compound. It is important to note that these are representative data for related compounds, as specific data for derivatives of the title compound are not yet widely available in the literature.

Compound ClassTarget Organism/Cell LineActivity MetricValue (µM or µg/mL)Reference
Thiophene-Thiazole HybridMCF-7 (Breast Cancer)IC₅₀2.57 ± 0.16[4]
Thiophene-Thiazole HybridHepG2 (Liver Cancer)IC₅₀7.26 ± 0.44[4]
Thiophene-Thiazole HybridVEGFR-2IC₅₀0.15[4]
2-Aminothiazole DerivativeEscherichia coliMIC25-32 µg/mL[5]
2-Aminothiazole DerivativeSalmonella typhiMIC25-32 µg/mL[5]
2-Aminothiazole DerivativeStaphylococcus aureusMIC25-32 µg/mL[5]
Thiophene-Pyran HybridVarious Cancer Cell LinesGI%31.4 - 41.0[6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The derivatization strategies focusing on the formation of thiazole, pyrazole, and thiadiazole rings offer promising avenues for the development of novel anticancer and antimicrobial agents. The provided protocols serve as a foundational guide for researchers to explore the chemical space around this thiophene scaffold and to generate novel candidates for further biological evaluation. Future work should focus on the systematic synthesis and screening of these derivatives to establish clear structure-activity relationships and to identify lead compounds for preclinical development.

References

Application Notes and Protocols: Synthesis of Thiophene-Containing Pharmacophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key thiophene-containing pharmacophores. The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs due to its ability to modulate pharmacological activity.[1] This document outlines the synthesis of five prominent thiophene-based drugs: Olanzapine, Clopidogrel, Tiaprofenic Acid, Raltitrexed, and Sertaconazole, along with their mechanisms of action and relevant biological data.

I. Quantitative Biological Data

The following tables summarize the key quantitative data for the biological activity of the selected thiophene-containing pharmacophores.

Table 1: Receptor Binding and Enzyme Inhibition Data

CompoundTargetParameterValueReference
OlanzapineDopamine D1-4 ReceptorsKi11-31 nM[2]
Serotonin 5HT2A/2C, 5HT6 ReceptorsKi4, 11, and 5 nM, respectively
Histamine H1 ReceptorKi7 nM
Adrenergic α1 ReceptorsKi19 nM
Muscarinic M1-5 ReceptorsKi32-132 nM
Tiaprofenic AcidCyclooxygenase-1 (COX-1)IC500.8 µM[3]
ClopidogrelADP-induced platelet aggregationIC501.9 ± 0.3 µM[4][5]
RaltitrexedThymidylate SynthaseIC509 nM (in L1210 cells)

Table 2: Antimicrobial Activity of Sertaconazole

OrganismParameterValue (µg/mL)Reference
Candida spp.MIC90≤ 0.1-4[1]
MFC0.5-64[1]
DermatophytesGeometric Mean MIC0.06-1[1]
Trichophyton rubrumGeometric Mean MIC0.19[6]
Trichophyton mentagrophytesGeometric Mean MIC0.73[6]
Epidermophyton floccosumGeometric Mean MIC0.12[6]
Gram-positive bacteriaGeometric MIC0.88[1]

II. Experimental Protocols

Detailed experimental protocols for the synthesis of the selected thiophene-containing pharmacophores are provided below.

Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[7] The following protocol describes a common synthetic route.

Experimental Protocol:

  • Step 1: Reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1][6]benzodiazepine with N-methylpiperazine.

    • In a three-necked round-bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer, charge 4-amino-2-methyl-10H-thieno-[2,3-b][1][6]benzodiazepine (100 g, 0.38 mol), N-methylpiperazine (250 mL), and 2-propanol (200 mL).[8]

    • Heat the reaction mixture to reflux at 102°C under a nitrogen atmosphere and maintain overnight.[8]

    • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

    • After completion, allow the reaction mixture to cool to below 55°C.[8]

  • Step 2: Precipitation and Isolation.

    • Add water (250 mL) to the cooled reaction mixture to precipitate the solid product.[8]

    • Isolate the light yellow solid by Büchner filtration.

    • Wash the solid twice with 25% aqueous 2-propanol (100 mL each) and then once with 2-propanol (100 mL).[8]

    • Dry the product in vacuo to provide Olanzapine.

    • Yield: 86.5%[8]

Synthesis of Clopidogrel

Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease. A key step in its synthesis is the resolution of the racemic mixture to obtain the active (S)-(+)-enantiomer.

Experimental Protocol:

  • Step 1: Preparation of Racemic Clopidogrel Bisulfate.

    • To a stirring solution of methanol (90 L) and sulfuric acid (26 L), add dimethyl sulfate (15.5 L) at 10°C.[9]

    • Stir the mixture at 70°C for 90 minutes, then cool to 28°C.

    • Add methyl α-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)(2-chlorophenyl)acetate (25 kg).[9]

    • Stir the reaction mixture at 70°C for 35 hours, then cool to 28°C.

    • Add dichloromethane (125 L) and water (250 L) to the reaction mixture.[9]

    • Separate the organic layer and distill completely under vacuum below 40°C to afford crude racemic Clopidogrel.

    • To a solution of the crude product in acetone (100 L), add sulfuric acid (2.5 L) at 10°C.[9]

    • After stirring, add water (2.5 L) and continue stirring.

    • Cool the mixture to 12°C to precipitate the solid.

    • Filter the solid, wash with acetone, and dry under vacuum to afford racemic clopidogrel bisulfate.

    • Yield: 67.2%[9]

  • Step 2: Resolution of Racemic Clopidogrel.

    • Dissolve racemic clopidogrel bisulfate (350 kg) in dichloromethane (1400 L) and cool to 3°C.[9]

    • Adjust the pH to 7.6 with a sodium carbonate solution.

    • Separate the organic layer, extract the aqueous layer with dichloromethane, and wash the combined organic layers with water.

    • Concentrate the organic layer under vacuum.

    • To the residue, add acetone (1470 L) and stir for clear dissolution.[9]

    • Slowly add sulfuric acid.

    • Seed the reaction mass with pure (+)-Clopidogrel bisulfate and maintain for about 12 hours.[9]

    • Cool the mixture to about 23°C and maintain for 2 hours to complete crystallization.

    • Filter and dry the product to obtain (S)-(+)-Clopidogrel bisulfate.

Synthesis of Tiaprofenic Acid

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The following is a one-pot synthesis method.

Experimental Protocol:

  • Step 1: Acylation of Thiophene.

    • In a 250 mL flask, add thiophene (32 mL, 0.4 mol), propionic anhydride (64 mL, 0.5 mol), phosphoric acid (4 mL), and phosphorus pentoxide (0.8 g).[10][11]

    • Heat the mixture to reflux at 95-100°C. The reaction mixture will darken over time.

    • After 6-8 hours, stop the reaction and cool the mixture to room temperature.[11]

  • Step 2: Work-up and Purification of 2-propionylthiophene.

    • Add water (100 mL) and stir for 20 minutes.

    • Extract the mixture with dichloromethane (3 x 50 mL).[11]

    • Wash the combined organic layers with 15% NaOH solution and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a brown liquid.

    • Purify the product by distillation to collect the fraction at 92°C.

    • Yield: 96.8%[11]

  • Step 3: Bromination.

    • Dissolve 2-propionylthiophene in a suitable solvent and react with a brominating agent to afford α-bromo-2-propionylthiophene.

  • Step 4: Ketalization and Rearrangement.

    • Reflux the α-bromo-2-propionylthiophene with ethylene glycol to form the bromo-ketal product.[10]

    • Rearrange the bromo-ketal product using a catalyst such as cuprous oxide.[10]

  • Step 5: Friedel-Crafts Reaction and Hydrolysis.

    • React the rearranged product with benzoyl chloride in a Friedel-Crafts reaction.[10]

    • Hydrolyze the resulting ester and acidify to obtain Tiaprofenic acid.

    • Overall Yield (from thiophene): 78.4%[12]

Synthesis of Raltitrexed

Raltitrexed is a quinazoline folate analogue that inhibits thymidylate synthase, used in cancer chemotherapy. Its synthesis is a multi-step process.

Experimental Protocol:

  • Step 1: Synthesis of N-[5-(N-methylamino)-2-thenoyl]-L-glutamate diethyl ester.

    • This intermediate is synthesized from 2-thiophenic acid through a series of reactions including nitration, esterification, reduction, amino protection, N-methylation, and de-esterification.

  • Step 2: Condensation with 6-bromomethyl-3,4-dihydro-2-methyl-quinazoline-4-one.

    • Dissolve N-[5-(N-methylamino)-2-thenoyl]-L-glutamate diethyl ester (0.19 mmol) in DMF (3 mL).

    • Add 6-bromomethyl-2-methyl-4-quinazolinone (0.41 mmol) and 2,6-lutidine (0.3 mmol).

    • Stir the mixture at 55°C overnight.

  • Step 3: Purification and Hydrolysis.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography using ethyl acetate as the eluent to obtain N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate diethyl ester.

    • Yield: 57.2%

    • Hydrolyze the diethyl ester under alkaline conditions.

  • Step 4: Acidification and Isolation.

    • Acidify the reaction mixture to precipitate the crude Raltitrexed.

    • Recrystallize the crude product to obtain high-purity Raltitrexed.

Synthesis of Sertaconazole

Sertaconazole is an antifungal medication of the imidazole class. The following protocol describes its synthesis via a phase-transfer catalysis method.

Experimental Protocol:

  • Step 1: Reaction of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol with 3-bromomethyl-7-chlorobenzo[b]thiophene.

    • In a flask, dissolve 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol (0.2 mol), 3-bromomethyl-7-chlorobenzo[b]thiophene (0.2 mol), sodium hydroxide (12 g), and 50% tetrabutylammonium chloride aqueous solution (16 mL) in toluene (240 mL) and water (80 mL).[13][14]

    • Heat the mixture to 80°C and stir at a constant temperature for 4 hours, then cool.[13][14]

  • Step 2: Work-up and Extraction.

    • Add water (80 mL) and extract several times with diethyl ether (total 4 L).[13][14]

    • Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

  • Step 3: Salt Formation.

    • Under stirring at room temperature, add concentrated nitric acid (12 mL) to the filtrate to precipitate the solid product.[13][14]

    • Filter the solid.

  • Step 4: Recrystallization.

    • Recrystallize the solid from 95% ethanol and dry under reduced pressure to obtain white solid Sertaconazole nitrate.

    • Yield: 59%[14]

    • Melting Point: 157-158°C[14]

III. Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action for the selected thiophene-containing pharmacophores.

Olanzapine_Mechanism cluster_receptors Receptor Antagonism cluster_pathways Neuronal Pathways cluster_effects Therapeutic Effects Olanzapine Olanzapine D2 Dopamine D2 Receptor Olanzapine->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Olanzapine->HT2A Antagonist Mesolimbic Mesolimbic Pathway Mesocortical Mesocortical Pathway Positive_Symptoms Reduction of Positive Symptoms (e.g., hallucinations, delusions) Mesolimbic->Positive_Symptoms Modulation Negative_Symptoms Reduction of Negative Symptoms (e.g., anhedonia, avolition) Mesocortical->Negative_Symptoms Modulation

Caption: Olanzapine's mechanism of action.

Clopidogrel_Mechanism Clopidogrel Clopidogrel (Prodrug) Active_Metabolite Active Thiol Metabolite Clopidogrel->Active_Metabolite Hepatic Metabolism P2Y12 P2Y12 Receptor (on Platelet) Active_Metabolite->P2Y12 Irreversible Inhibition Gi_Protein Gi Protein P2Y12->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation cAMP->VASP Leads to Reduced Aggregation Platelet Aggregation VASP->Aggregation Inhibition of

Caption: Clopidogrel's antiplatelet mechanism.

Tiaprofenic_Acid_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane (Physiological) COX1->Prostaglandins_Thromboxane Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Mediates Tiaprofenic_Acid Tiaprofenic Acid Tiaprofenic_Acid->COX1 Inhibits Tiaprofenic_Acid->COX2 Inhibits

Caption: Tiaprofenic Acid's anti-inflammatory action.

Raltitrexed_Mechanism Raltitrexed Raltitrexed RFC Reduced Folate Carrier (RFC) Raltitrexed->RFC Uptake FPGS Folylpolyglutamate Synthetase (FPGS) Raltitrexed->FPGS Polyglutamation Cell_Interior Cell Interior Raltitrexed_PG Raltitrexed Polyglutamates FPGS->Raltitrexed_PG TS Thymidylate Synthase (TS) Raltitrexed_PG->TS Inhibits dUMP_dTMP dUMP → dTMP TS->dUMP_dTMP Catalyzes DNA_Synthesis DNA Synthesis dUMP_dTMP->DNA_Synthesis Required for

Caption: Raltitrexed's inhibition of DNA synthesis.

Sertaconazole_Mechanism Sertaconazole Sertaconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Sertaconazole->Lanosterol_14a_demethylase Inhibits Lanosterol_Ergosterol Lanosterol → Ergosterol Lanosterol_14a_demethylase->Lanosterol_Ergosterol Catalyzes Cell_Lysis Fungal Cell Lysis Lanosterol_14a_demethylase->Cell_Lysis Inhibition leads to Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains

Caption: Sertaconazole's antifungal mechanism.

References

Application Note: Protocol for the Preparation of Substituted Thiophenes via Suzuki Cross-Coupling of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted thiophenes are a pivotal class of heterocyclic compounds widely integrated into pharmaceuticals, agrochemicals, and organic electronic materials. Their versatile biological and physical properties make them attractive scaffolds in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of substituted thiophenes using 2-bromothiophene as a starting material via the palladium-catalyzed Suzuki cross-coupling reaction. The Suzuki coupling is a robust and widely used method for the formation of carbon-carbon bonds.

Experimental Protocols

General Procedure for the Suzuki Cross-Coupling Reaction:

This protocol outlines the synthesis of 2-arylthiophenes from 2-bromothiophene and various arylboronic acids.

Materials:

  • 2-Bromothiophene

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (20 mL) to the flask.

  • Inert Atmosphere: Purge the reaction mixture with argon or nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted thiophene.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Synthesis of 2-Arylthiophenes via Suzuki Coupling

EntryArylboronic AcidProductReaction Time (h)Yield (%)
1Phenylboronic acid2-Phenylthiophene692
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)thiophene595
34-Chlorophenylboronic acid2-(4-Chlorophenyl)thiophene888
43-Tolylboronic acid2-(3-Tolyl)thiophene790
52-Naphthylboronic acid2-(2-Naphthyl)thiophene1085

Mandatory Visualization

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Cross-Coupling A 1. Reaction Setup - 2-Bromothiophene - Arylboronic Acid - Pd(OAc)2/PPh3 - K2CO3 B 2. Solvent Addition (Toluene/Water) A->B Add Solvents C 3. Inert Atmosphere (Purge with Ar/N2) B->C Degas D 4. Reaction (Reflux, 85-90 °C) C->D Heat E 5. Workup (Cool & Add Water) D->E TLC Monitoring F 6. Extraction (Ethyl Acetate) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I J Substituted Thiophene I->J Final Product

Caption: Workflow for the synthesis of substituted thiophenes.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L2 Int1 R1-Pd(II)L2-X Pd0->Int1 R1-X RedElim Reductive Elimination OxAdd Oxidative Addition Int2 R1-Pd(II)L2-R2 Int1->Int2 R2-B(OR)2 Transmet Transmetalation Int2->Pd0 R1-R2

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Application Notes and Protocols for 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 2-Bromo-1-(thiophen-2-yl)propan-1-one. Due to the limited availability of specific safety data for this compound, the following guidelines are based on the known hazards of its structural components, namely the thiophene ring and the α-bromoketone functional group. It is imperative to treat this compound with extreme caution and to handle it as a potentially hazardous substance.

Quantitative Data Summary

A summary of the available physicochemical data for this compound is presented in the table below. This information is crucial for the design of experiments and for understanding the compound's behavior under various conditions.

PropertyValueReference
Molecular Formula C₇H₇BrOS[1]
Molecular Weight 219.10 g/mol
Appearance Clear solution[2]
Boiling Point 273.897 °C at 760 mmHg[2]
Density 1.559 g/cm³[2]
Flash Point 119.449 °C[2]
Refractive Index 1.583[2]

Hazard Identification and Safety Precautions

  • α-Bromoketones: This class of compounds is known to be reactive and can be lachrymatory (tear-inducing) and irritating to the skin, eyes, and respiratory tract. They are alkylating agents and can react with biological nucleophiles.

  • Thiophene and its derivatives: Thiophene is a flammable liquid and can be harmful if inhaled, swallowed, or in contact with skin.[4][5][6] It can cause irritation to the eyes, skin, and respiratory system.[5] Prolonged exposure to thiophene has been shown to cause tremors in animals.[5]

Based on a structurally similar compound, 2-Bromo-1-(4-methylphenyl)propan-1-one, the following GHS hazard classifications should be considered:

  • Skin Irritation [7]

  • Serious Eye Irritation [7]

  • May cause respiratory irritation [7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., PVC).[5] The breakthrough time of the glove material should be considered, especially for prolonged contact.[5]

  • Skin and Body Protection: A lab coat or overalls should be worn.[5] In cases of potential splashing, a PVC apron is recommended.[5]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If ventilation is insufficient, a suitable respirator with an appropriate filter should be used.[5]

Experimental Protocols

3.1. General Handling and Storage

  • Handling:

    • Avoid all personal contact, including inhalation of vapors or dust.[5]

    • Work in a well-ventilated area, preferably a chemical fume hood.[8]

    • Avoid contact with heat, sparks, and open flames.[4]

    • Ground all equipment containing the material to prevent static discharge.[4]

    • Use non-sparking tools.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

    • Keep away from heat and sources of ignition.[4]

    • Store away from incompatible materials such as oxidizing agents.[6]

3.2. Disposal

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the substance itself.

3.3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash skin with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting.[5] Rinse mouth with water.[9] Seek immediate medical attention.[5]

  • Spills:

    • Clear the area of all personnel.

    • Wear appropriate PPE as described above.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste and Disposal cluster_emergency Emergency Procedures Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store No Damage Quarantine Quarantine Inspect->Quarantine Damaged PPE Don Appropriate PPE Store->PPE FumeHood Work in Fume Hood PPE->FumeHood Experiment Perform Experiment FumeHood->Experiment Waste Segregate Waste Experiment->Waste Spill Spill Experiment->Spill Exposure Exposure Experiment->Exposure Dispose Dispose via Approved Waste Stream Waste->Dispose Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid

References

Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the Friedel-Crafts acylation of 2-bromothiophene followed by an α-bromination of the resulting ketone. This application note outlines the optimized reaction conditions, purification methods, and safety considerations necessary for producing the target compound in high yield and purity on a multi-kilogram scale. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a critical building block in the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas. The development of a robust and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries. This protocol details a two-step process for the efficient production of this intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process starting from 2-bromothiophene and propionyl chloride.

Step 1: Friedel-Crafts Acylation 2-Bromothiophene reacts with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(5-bromo-thiophen-2-yl)-propan-1-one.

Step 2: α-Bromination The resulting ketone undergoes bromination at the α-position to the carbonyl group to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-(5-bromo-thiophen-2-yl)-propan-1-one

Materials:

  • 2-Bromothiophene (1.00 kg, 6.13 mol)

  • Propionyl chloride (0.62 kg, 6.74 mol)

  • Aluminum chloride (AlCl₃) (0.90 kg, 6.75 mol)

  • Dichloromethane (DCM) (10 L)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel

  • Condenser

Procedure:

  • Charge the 20 L reactor with dichloromethane (5 L) and aluminum chloride (0.90 kg) under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C using a chiller.

  • Slowly add propionyl chloride (0.62 kg) to the suspension via the addition funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • In a separate vessel, dissolve 2-bromothiophene (1.00 kg) in dichloromethane (5 L).

  • Slowly add the 2-bromothiophene solution to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and water (10 L).

  • Separate the organic layer.

  • Wash the organic layer with deionized water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (1 x 5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

Materials:

  • 1-(5-bromo-thiophen-2-yl)-propan-1-one (from Step 1)

  • Bromine (Br₂)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel

  • Condenser with a gas trap

Procedure:

  • Charge the 20 L reactor with the crude 1-(5-bromo-thiophen-2-yl)-propan-1-one and acetic acid.

  • Cool the solution to 10-15 °C.

  • In a separate, tared addition funnel, carefully measure the required amount of bromine.

  • Slowly add the bromine to the reaction mixture, maintaining the internal temperature below 20 °C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Quench excess bromine by washing with a saturated sodium thiosulfate solution until the red color of bromine disappears.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterStep 1: Friedel-Crafts AcylationStep 2: α-Bromination
Starting Material 2-Bromothiophene1-(5-bromo-thiophen-2-yl)-propan-1-one
Key Reagents Propionyl chloride, AlCl₃Bromine, Acetic Acid
Solvent DichloromethaneAcetic Acid, Dichloromethane
Reaction Temperature 0-25 °C10-25 °C
Reaction Time 12-16 hours2-4 hours
Typical Yield 90-95%85-90%
Product Purity (crude) >90%>85%
Product Purity (purified) N/A>98%

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aluminum chloride: Corrosive and reacts violently with water. Handle with care and avoid contact with moisture.

  • Propionyl chloride: Corrosive and a lachrymator. Handle in a fume hood.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood, and have a sodium thiosulfate solution readily available for quenching.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure.

  • Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and with adequate cooling.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Bromination start1 Charge Reactor with DCM and AlCl3 cool1 Cool to 0-5 °C start1->cool1 add_pc Add Propionyl Chloride cool1->add_pc add_bt Add 2-Bromothiophene Solution add_pc->add_bt react1 React at Room Temperature (12-16h) add_bt->react1 quench1 Quench with Ice/Water react1->quench1 workup1 Aqueous Workup quench1->workup1 concentrate1 Concentrate in Vacuo workup1->concentrate1 product1 Crude 1-(5-bromo-thiophen-2-yl)-propan-1-one concentrate1->product1 start2 Charge Reactor with Crude Product and Acetic Acid product1->start2 Transfer cool2 Cool to 10-15 °C start2->cool2 add_br2 Add Bromine cool2->add_br2 react2 React at Room Temperature (2-4h) add_br2->react2 workup2 Aqueous Workup and Quench react2->workup2 concentrate2 Concentrate in Vacuo workup2->concentrate2 purify Purification (Chromatography/Recrystallization) concentrate2->purify final_product This compound purify->final_product

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described procedures are optimized for large-scale production, ensuring high yields and purity of the final product. Adherence to the detailed experimental steps and safety precautions is crucial for the successful and safe execution of this synthesis.

Troubleshooting & Optimization

Column chromatography conditions for purifying 2-(2-bromopropionyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-(2-bromopropionyl)thiophene. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended column chromatography conditions for purifying 2-(2-bromopropionyl)thiophene?

A1: For the purification of 2-(2-bromopropionyl)thiophene, a good starting point is to use normal-phase chromatography with silica gel as the stationary phase. The mobile phase should be a non-polar solvent system with a small amount of a slightly more polar solvent to facilitate elution. Based on the purification of similar compounds, initial solvent systems to explore are mixtures of hexane and diethyl ether or hexane and ethyl acetate. A low percentage of the more polar solvent should be used initially, for instance, starting with 1-5% diethyl ether or ethyl acetate in hexane.

Q2: How can I determine the optimal solvent system for the separation?

A2: The optimal solvent system can be determined by thin-layer chromatography (TLC). Spot the crude reaction mixture on a TLC plate and develop the plate in various solvent systems with increasing polarity. The ideal solvent system will show good separation between the desired product spot and any impurities, with the product having an Rf value ideally between 0.2 and 0.4 for effective column chromatography.

Q3: What are the known stability issues or hazards associated with 2-(2-bromopropionyl)thiophene during purification?

A3: Alpha-bromoketones, such as 2-(2-bromopropionyl)thiophene, can be lachrymatory and are strong contact irritants.[1] It is crucial to handle the compound and the fractions containing it in a well-ventilated fume hood and with appropriate personal protective equipment (PPE), including gloves and safety glasses. Additionally, some alpha-bromoketones can be unstable on silica gel, potentially leading to decomposition.[2] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor separation of product and impurities The polarity of the mobile phase is too high or too low.Systematically vary the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution with a finely tuned solvent ratio may be necessary. For very non-polar compounds that are difficult to separate, consider using toluene in the mobile phase.[1]
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the product is still not eluting, it may have decomposed on the silica gel.
Product is eluting too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. Use a less polar solvent system, such as pure hexane or a very low percentage of a polar co-solvent.
Streaking or tailing of the product band The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Adding a small amount of a slightly more polar solvent can sometimes reduce tailing. Ensure the sample is loaded onto the column in a minimal amount of solvent and that the column is not overloaded with crude material.
The product appears to be decomposing on the column The compound is unstable on silica gel.Consider deactivating the silica gel by adding a small percentage of triethylamine to the mobile phase. Alternatively, use a different stationary phase such as alumina or Florisil.[2] A 2D TLC test can help confirm instability on silica.[2]

Experimental Protocol: Column Chromatography of 2-(2-bromopropionyl)thiophene

This is a general protocol and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:diethyl ether).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude 2-(2-bromopropionyl)thiophene in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Carefully add the sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • Collect fractions in an appropriate number of test tubes or vials.

  • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • If the desired product is not eluting, gradually increase the polarity of the mobile phase (e.g., from 2% to 5% diethyl ether in hexane).

4. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(2-bromopropionyl)thiophene.

Logical Workflow for Troubleshooting

G cluster_0 Start: Poor Separation cluster_1 TLC Analysis cluster_2 Column Condition Check cluster_3 Stability Check cluster_4 Resolution start Initial Column Run Shows Poor Separation check_tlc Re-evaluate TLC Data start->check_tlc rf_ok Rf of Product is 0.2-0.4 and spots are distinct? check_tlc->rf_ok adjust_solvent Adjust Solvent System rf_ok->adjust_solvent No column_issue Check for Column Issues: - Overloading? - Poor Packing? - Streaking? rf_ok->column_issue Yes adjust_solvent->check_tlc Re-run TLC repack_column Repack Column / Reduce Load column_issue->repack_column Yes stability_issue Compound Stable on Silica? (Perform 2D TLC) column_issue->stability_issue repack_column->start change_stationary_phase Use Alumina or Deactivated Silica stability_issue->change_stationary_phase No success Successful Purification stability_issue->success Yes change_stationary_phase->start

Caption: Troubleshooting workflow for column chromatography purification.

References

Common side products in the synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound via α-bromination of 1-(thiophen-2-yl)propan-1-one can lead to several side products. The most prevalent are:

  • Di-brominated product at the α-position: 2,2-Dibromo-1-(thiophen-2-yl)propan-1-one. This can occur if the reaction is allowed to proceed for too long or if an excess of the brominating agent is used.

  • Ring-brominated isomers: Bromination can occur on the thiophene ring, primarily at the 5-position, yielding 2-Bromo-1-(5-bromo-thiophen-2-yl)propan-1-one. The formation of other ring-brominated isomers is also possible.

  • Unreacted starting material: Incomplete conversion will result in the presence of 1-(thiophen-2-yl)propan-1-one in the final product mixture.

Q2: How can I minimize the formation of these side products?

A2: To minimize side product formation, careful control of reaction conditions is crucial. Key strategies include:

  • Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide or Bromine) to avoid over-bromination. A slight excess may be necessary for full conversion, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant amounts of di-brominated products form.

  • Temperature: Maintain the recommended reaction temperature. Deviations can affect the selectivity of the bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it can be easier to handle and may offer better selectivity for α-bromination over ring bromination under specific conditions.

Q3: What purification methods are most effective for removing the common side products?

A3: Column chromatography is the most effective method for purifying this compound from its common side products. A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to effectively separate the desired product from the less polar starting material and the potentially more polar di-brominated and ring-brominated byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of the desired product.
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress by TLC or GC. If the starting material is still present, consider extending the reaction time or slightly increasing the amount of brominating agent.
Degradation of the product.Avoid excessive heating and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete.
Loss during work-up or purification.Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase and careful handling during column chromatography to minimize loss.
Problem 2: Presence of significant amounts of di-brominated side products.
Possible Cause Suggested Solution
Excess of brominating agent.Carefully control the stoichiometry of the brominating agent. Use no more than a 1.1 to 1.2 molar equivalent.
Prolonged reaction time.Monitor the reaction closely and stop it as soon as the starting material is consumed.
High reaction temperature.Maintain the recommended reaction temperature to control the rate of the second bromination.
Problem 3: Formation of ring-brominated isomers.
Possible Cause Suggested Solution
Reaction conditions favoring electrophilic aromatic substitution.The choice of solvent and catalyst can influence the selectivity. Using a less polar solvent may disfavor ring bromination. For α-bromination of similar ketones, acetic acid is a common solvent.
Use of a harsh brominating agent.Consider using NBS, which can be a milder and more selective source of bromine compared to liquid Br₂.

Experimental Protocols

A general experimental protocol for the α-bromination of 1-(thiophen-2-yl)propan-1-one is provided below. Note: This is a general procedure and may require optimization.

Synthesis of this compound

  • Reagents and Materials:

    • 1-(thiophen-2-yl)propan-1-one

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Acetic Acid (or another suitable solvent like Dichloromethane or Chloroform)

    • Silica Gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

    • Standard laboratory glassware and equipment

  • Procedure:

    • Dissolve 1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add the brominating agent (e.g., NBS in portions or Br₂ dropwise) to the solution at the desired temperature (this may range from room temperature to gentle heating).

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete (typically when the starting material is no longer visible on the TLC plate), quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Data Presentation

The following table summarizes typical yields and purity levels that can be expected. Note that these values are illustrative and can vary based on the specific reaction conditions and scale.

Product / ImpurityTypical Yield (%)Typical Purity after Chromatography (%)
This compound 60 - 80> 95
1-(thiophen-2-yl)propan-1-one (unreacted)< 5< 1
2,2-Dibromo-1-(thiophen-2-yl)propan-1-one5 - 15< 2
2-Bromo-1-(5-bromo-thiophen-2-yl)propan-1-one5 - 10< 2

Visualizations

The following diagrams illustrate the key chemical transformations and a troubleshooting workflow.

Synthesis_Pathway SM 1-(thiophen-2-yl)propan-1-one P This compound SM->P α-Bromination SP2 2-Bromo-1-(5-bromo-thiophen-2-yl)propan-1-one SM->SP2 Ring Bromination SP1 2,2-Dibromo-1-(thiophen-2-yl)propan-1-one P->SP1 Further α-Bromination

Caption: Reaction scheme showing the desired product and major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Analyze_Side_Products Analyze Side Products (TLC/GC/NMR) Check_Completion->Analyze_Side_Products Yes Extend_Reaction Extend Reaction Time Check_Completion->Extend_Reaction No DiBromo High Di-bromo Content? Analyze_Side_Products->DiBromo RingBromo High Ring Bromination? DiBromo->RingBromo No Optimize_Stoichiometry Reduce Brominating Agent / Time DiBromo->Optimize_Stoichiometry Yes Optimize_Conditions Modify Solvent / Brominating Agent RingBromo->Optimize_Conditions Yes Purify Optimize Purification RingBromo->Purify No Optimize_Stoichiometry->Purify Optimize_Conditions->Purify Extend_Reaction->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-1-(thiophen-2-yl)propan-1-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

  • Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low or no product formation can stem from several factors:

    • Inactive Brominating Agent: Ensure the brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh and has been stored correctly. NBS can decompose over time.

    • Insufficient Activation: The reaction may require an acid or radical initiator to proceed efficiently. For NBS bromination, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be beneficial. For bromination with elemental bromine, an acid catalyst like acetic acid is often necessary.

    • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Consider gradually increasing the reaction temperature while monitoring for side product formation.

    • Incorrect Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are commonly used for NBS bromination. Polar solvents can interfere with the reaction.

Issue 2: Formation of Multiple Products (Low Selectivity)

  • Question: My TLC and/or NMR analysis shows multiple spots/peaks, indicating the presence of side products. How can I improve the selectivity of the reaction?

  • Answer: The formation of multiple products is a common challenge. Key side products include the dibrominated product and products of thiophene ring bromination.

    • Dibromination: The primary cause of dibromination is the use of an excess of the brominating agent.

      • Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the brominating agent. Add the brominating agent portion-wise or via slow addition (e.g., using a dropping funnel) to maintain a low concentration in the reaction mixture.

    • Ring Bromination: The thiophene ring is susceptible to electrophilic substitution.

      • Solution: Employ a brominating agent that favors radical substitution at the α-carbon over electrophilic aromatic substitution. NBS under radical initiation conditions (e.g., light or AIBN) is generally preferred to minimize ring bromination. Using a non-polar solvent can also disfavor the ionic pathway that leads to ring bromination.

Issue 3: Difficult Purification

  • Question: I am having trouble purifying the final product. What are the recommended purification methods?

  • Answer: The product, this compound, can be challenging to purify due to the presence of unreacted starting material and side products with similar polarities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective.

    • Column Chromatography: Silica gel column chromatography is a common method for purifying α-bromoketones. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. Careful selection of the solvent system is critical to achieve good separation.

    • Aqueous Work-up: Before purification, a thorough aqueous work-up is recommended. Washing the organic layer with a sodium bisulfite solution can remove any unreacted bromine, and a wash with a saturated sodium bicarbonate solution can neutralize any acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The recommended starting material is 1-(thiophen-2-yl)propan-1-one.

Q2: Which brominating agent is most effective for this synthesis?

A2: N-Bromosuccinimide (NBS) is a highly recommended brominating agent for this transformation. It offers good selectivity for α-bromination over thiophene ring bromination, especially when used with a radical initiator. Copper(II) bromide (CuBr₂) is another effective reagent that can provide high selectivity for α-monobromination.

Q3: What are the optimal reaction conditions to maximize yield?

A3: Optimal conditions depend on the chosen brominating agent.

  • For NBS: The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at reflux temperature. The use of a radical initiator like AIBN or exposure to a UV lamp can improve the reaction rate and yield.

  • For CuBr₂: The reaction is often performed in a solvent mixture like chloroform-ethyl acetate at reflux.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. Use a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) to track the consumption of the starting material (1-(thiophen-2-yl)propan-1-one) and the formation of the product.

Q5: What are the main side reactions to be aware of?

A5: The primary side reactions are:

  • Dibromination: Formation of 2,2-Dibromo-1-(thiophen-2-yl)propan-1-one.

  • Ring Bromination: Bromination at the 4- or 5-position of the thiophene ring.

  • Decomposition: α-Bromoketones can be lachrymatory and may decompose upon prolonged heating or exposure to light.

Data Presentation

The following table summarizes typical yields for the α-bromination of aromatic ketones using different brominating agents, which can serve as a reference for optimizing the synthesis of this compound.

Brominating AgentSubstrateSolventCatalyst/ConditionsYield (%)Reference
N-Bromosuccinimide (NBS)AcetophenoneCCl₄AIBN, Reflux75-85General Literature
N-Bromosuccinimide (NBS)4'-ChloroacetophenoneAcetic Acid90 °C>80[1]
Copper(II) Bromide (CuBr₂)HydroxyacetophenonesChloroform-Ethyl AcetateReflux~90-95[2]
Bromine (Br₂)AcetophenoneAcetic AcidMicrowave70-90

Experimental Protocols

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(thiophen-2-yl)propan-1-one (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (approximately 77 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a 10% aqueous solution of sodium bisulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: α-Bromination using Copper(II) Bromide (CuBr₂)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Copper(II) bromide (CuBr₂, 2.2 eq.) to a mixture of chloroform and ethyl acetate.

  • Addition of Substrate: Heat the suspension to reflux and add a solution of 1-(thiophen-2-yl)propan-1-one (1.0 eq.) in chloroform-ethyl acetate.

  • Reaction: Continue refluxing until the black color of CuBr₂ disappears and a white precipitate of CuBr forms (typically 2-4 hours). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the copper salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 1-(thiophen-2-yl)propan-1-one dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add brominating agent (NBS or CuBr2) and catalyst (if needed) dissolve->add_reagents heat Heat to reflux add_reagents->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction Complete filter Filter solid byproducts cool->filter wash Aqueous wash sequence filter->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low/No Yield cluster_selectivity Low Selectivity (Multiple Products) cluster_purification Purification Issues start Problem with Synthesis check_reagents Check activity of brominating agent start->check_reagents Low Yield check_conditions Verify reaction temperature and catalyst start->check_conditions Low Yield check_solvent Ensure correct solvent is used start->check_solvent Low Yield dibromination Dibromination observed? start->dibromination Multiple Products separation_issue Poor separation of product and starting material start->separation_issue Purification Difficulty ring_bromination Ring bromination observed? dibromination->ring_bromination No solution_dibromination Use stoichiometric NBS, add slowly dibromination->solution_dibromination Yes solution_ring Use NBS with radical initiator in non-polar solvent ring_bromination->solution_ring Yes solution_purification Optimize column chromatography solvent system or try recrystallization separation_issue->solution_purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromo-1-(thiophen-2-yl)propan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Question: My compound has changed color (e.g., turned yellow or brown). Is it still usable?

Answer: A color change often indicates degradation. The appearance of yellow or brown hues can suggest the formation of unsaturated ketone impurities resulting from dehydrobromination or other decomposition pathways. While minor color changes might not significantly impact every application, it is a strong indicator of reduced purity. For sensitive experiments, it is highly recommended to purify the compound (e.g., by recrystallization) or use a fresh, uncolored batch.

Question: I am seeing an unexpected peak in my NMR/LC-MS analysis. What could it be?

Answer: An unexpected peak may be a degradation product. A common degradation pathway for α-bromoketones is elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone. You can look for a peak corresponding to 1-(thiophen-2-yl)prop-2-en-1-one. Another possibility is hydrolysis to the corresponding α-hydroxyketone if the compound has been exposed to moisture.

Question: My reaction is not proceeding as expected, or the yield is lower than anticipated. Could the stability of the starting material be the issue?

Answer: Yes, the stability of this compound is critical for successful reactions. If the compound has degraded, the actual concentration of the active starting material will be lower than calculated, leading to reduced yields. Furthermore, the degradation products can potentially interfere with your reaction. It is advisable to check the purity of the compound before use, especially if it has been stored for an extended period or under suboptimal conditions.

Question: The compound has solidified and is difficult to handle. How can I safely liquefy it?

Answer: If the compound has solidified, it can be gently warmed to melt. However, exercise caution as overheating can accelerate degradation. It is recommended to warm the container in a water bath with a controlled temperature, not exceeding the compound's melting point significantly. Always work in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] For optimal shelf life, refrigeration (2-8 °C) is recommended.[3]

Q2: What substances are incompatible with this compound?

A2: This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][5] Contact with these substances can lead to vigorous reactions and decomposition.

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathway for α-bromoketones like this one is dehydrobromination, especially in the presence of bases, to form the corresponding α,β-unsaturated ketone.[6][7] Hydrolysis to an α-hydroxyketone can also occur if the compound is exposed to moisture.

Q4: Is this compound sensitive to light?

Q5: What is the typical shelf life of this compound?

A5: The shelf life can vary depending on the purity of the compound and the storage conditions. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound should remain stable for an extended period. However, it is good laboratory practice to re-analyze the purity of any reagent that has been stored for a significant length of time, especially before use in a critical reaction.

Quantitative Stability Data

While specific experimental data for this compound is not publicly available, the following table provides a representative summary of potential stability under various conditions, based on the known behavior of similar α-bromoketones.

ParameterConditionTimePurity ChangeObservations
Temperature 2-8 °C (Refrigerated)12 months< 1%No significant change in appearance or purity.
25 °C (Room Temp)12 months2-5%Slight yellowing may be observed over time.
40 °C (Accelerated)6 months5-15%Significant yellowing to brown coloration.
Humidity 75% RH, 25 °C6 months3-8%Potential for hydrolysis, slight discoloration.
Light UV/Visible Light24 hours1-3%Slight discoloration.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.

Materials:

  • This compound (high purity)

  • Amber glass vials with Teflon-lined caps

  • Stability chamber capable of maintaining 40 °C ± 2 °C and 75% RH ± 5% RH

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • Reference standard of this compound

Methodology:

  • Initial Analysis (T=0):

    • Dispense 100 mg of the compound into several amber glass vials.

    • Tightly cap the vials.

    • Perform initial analysis on one vial to establish baseline purity and appearance.

      • Visually inspect for color and physical state.

      • Analyze by HPLC to determine the initial purity.

      • Obtain a proton NMR spectrum to confirm the structure and absence of impurities.

  • Stability Storage:

    • Place the remaining vials in a stability chamber set to 40 °C and 75% relative humidity.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, and 6 months), remove one vial from the chamber.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same analyses as in the initial step: visual inspection, HPLC purity analysis, and NMR spectroscopy.

  • Data Analysis:

    • Compare the results from each time point to the initial data.

    • Quantify the decrease in purity of the parent compound over time.

    • Identify and, if possible, quantify any major degradation products observed in the HPLC and NMR data.

    • Document any changes in physical appearance.

Visualizations

Troubleshooting_Guide Troubleshooting Flowchart for Stability Issues start Experiment Issue Encountered (e.g., low yield, unexpected results) check_purity Check Purity of this compound (e.g., NMR, LC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure color_change Has the compound changed color? is_pure->color_change Yes not_pure Impurity detected. is_pure->not_pure No other_issues Investigate other experimental parameters. is_pure->other_issues Yes, and still issues yes_color Color change indicates degradation. Purify (e.g., recrystallization) or use a fresh batch. color_change->yes_color Yes no_color Proceed with experiment, but monitor closely. color_change->no_color No purify Purify the compound or obtain a new batch. yes_color->purify re_run Re-run the experiment with pure compound. no_color->re_run identify_impurity Identify impurity if possible. Common degradation product: α,β-unsaturated ketone. not_pure->identify_impurity identify_impurity->purify purify->re_run

Caption: Troubleshooting flowchart for stability issues.

Storage_Workflow Recommended Storage and Handling Workflow receive Receive Compound inspect Inspect for color and container integrity receive->inspect log Log receipt date and batch number inspect->log storage Store in a tightly sealed, amber container in a cool (2-8°C), dry, well-ventilated area log->storage retrieve Retrieve for use storage->retrieve equilibrate Allow container to reach room temperature before opening retrieve->equilibrate dispense Dispense required amount in a fume hood equilibrate->dispense reseal Immediately and tightly reseal the container dispense->reseal return_storage Return to proper storage conditions reseal->return_storage

Caption: Recommended storage and handling workflow.

References

Technical Support Center: 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(thiophen-2-yl)propan-1-one. The information provided is based on the known reactivity of α-bromoketones and thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard laboratory conditions?

A1: this compound, an α-bromoketone, is expected to be reasonably stable when stored in a cool, dry, and dark place. However, due to the presence of the reactive α-bromoketone functional group, it is susceptible to slow decomposition over time, especially if exposed to moisture, light, or basic conditions. For long-term storage, it is advisable to keep the compound in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures.

Q2: What are the primary functional groups that influence the stability of this molecule?

A2: The primary functional groups influencing its stability are the α-bromoketone and the thiophene ring. The α-bromoketone moiety is highly reactive and prone to nucleophilic substitution and elimination reactions.[1][2] The thiophene ring is generally aromatic and stable, but the electron-withdrawing effect of the carbonyl group can influence its reactivity.[3]

Q3: What are the likely decomposition pathways for this compound?

A3: Based on the reactivity of α-bromoketones, the following decomposition pathways are most likely:

  • Hydrolysis: Reaction with water (moisture) can lead to the formation of 2-Hydroxy-1-(thiophen-2-yl)propan-1-one and hydrobromic acid (HBr). The generated HBr can further catalyze other degradation reactions.

  • Elimination: In the presence of a base or upon heating, the compound can undergo dehydrobromination to form 1-(thiophen-2-yl)prop-2-en-1-one, an α,β-unsaturated ketone.[1][4][5]

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. For example, reaction with alcohols could yield the corresponding α-alkoxy ketone.

Q4: I am observing a color change in my sample of this compound over time. What could be the cause?

A4: A color change, typically darkening, is a common indicator of decomposition. This can be due to the formation of colored byproducts from any of the decomposition pathways mentioned above. The generation of HBr during hydrolysis can also contribute to discoloration and further degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Low yield in a reaction where the compound is a starting material. Decomposition of the starting material.- Use a freshly opened or purified batch of this compound. - Ensure reaction conditions are anhydrous if the reaction is sensitive to moisture. - Avoid basic conditions unless required by the reaction protocol, as this can promote elimination.[5]
Presence of unexpected peaks in NMR or LC-MS analysis. Formation of degradation products.- Compare the unexpected peaks with the potential decomposition products: 2-Hydroxy-1-(thiophen-2-yl)propan-1-one (hydrolysis product) or 1-(thiophen-2-yl)prop-2-en-1-one (elimination product). - Purify the starting material by recrystallization or chromatography before use.
Reaction mixture turns acidic. Hydrolysis of the α-bromoketone, releasing HBr.- If the reaction is not acid-catalyzed, consider adding a non-nucleophilic acid scavenger (e.g., proton sponge) to the reaction mixture. - Perform the reaction under strictly anhydrous conditions.
Formation of a conjugated byproduct. Elimination of HBr.- Avoid high temperatures and basic conditions. - If a base is necessary, use a non-nucleophilic, sterically hindered base to minimize elimination.[4]

Experimental Protocols

Protocol for Assessing the Purity of this compound by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum.

  • Interpretation:

    • Look for the characteristic peaks of the starting material.

    • Check for the presence of impurity peaks. For example, the appearance of vinylic protons could indicate the presence of the elimination product, 1-(thiophen-2-yl)prop-2-en-1-one. A broad peak might indicate the presence of the hydroxyl proton of the hydrolysis product.

Visualizing Decomposition Pathways

The following diagrams illustrate the potential decomposition pathways of this compound.

DecompositionPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_elimination Elimination MainCompound This compound HydrolysisProduct 2-Hydroxy-1-(thiophen-2-yl)propan-1-one MainCompound->HydrolysisProduct H₂O HBr HBr EliminationProduct 1-(thiophen-2-yl)prop-2-en-1-one MainCompound->EliminationProduct Base or Heat

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow Start Start with sample of This compound PurityCheck Assess Purity (e.g., NMR, LC-MS) Start->PurityCheck Decision Is Purity > 95%? PurityCheck->Decision Purification Purify Sample (Recrystallization or Chromatography) Decision->Purification No Proceed Proceed with Experiment Decision->Proceed Yes Recheck Re-assess Purity Purification->Recheck Recheck->Decision

Caption: Recommended workflow for ensuring the quality of the starting material.

References

Optimizing catalyst for the synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst Activity: The choice and activity of the catalyst are critical. If you are using a Lewis acid catalyst like Aluminum Chloride (AlCl₃), ensure it is anhydrous, as moisture can deactivate it. For brominating agents like N-Bromosuccinimide (NBS), the purity is important. Consider screening different catalysts.[1][2]

    • Reaction Temperature: The optimal temperature can vary significantly depending on the catalyst and solvent system. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product or starting material. Experiment with a temperature gradient to find the optimal range.

    • Solvent Choice: The polarity and aprotic/protic nature of the solvent can influence the reaction rate and selectivity. Dioxane has been shown to be effective in similar reactions.[1] Other common solvents for bromination include dichloromethane (DCM) and carbon tetrachloride. A solvent screen is recommended.

    • Purity of Starting Material: Ensure your starting material, 1-(thiophen-2-yl)propan-1-one, is pure. Impurities can interfere with the catalyst or lead to unwanted side products.

    • Stoichiometry of Reagents: The molar ratio of the brominating agent to the substrate is crucial. An insufficient amount will result in incomplete conversion, while a large excess can lead to di-bromination or other side reactions. A typical starting point is a slight excess of the brominating agent (e.g., 1.1 to 1.3 equivalents).

Issue 2: Formation of Multiple Products (Low Selectivity)

  • Question: My TLC/LCMS analysis shows multiple spots/peaks, indicating the formation of side products. How can I improve the selectivity towards the desired mono-brominated product?

  • Answer: Poor selectivity is often due to over-bromination or side reactions with the thiophene ring. Here are some strategies to enhance selectivity:

    • Control of Brominating Agent Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, disfavoring multiple brominations.

    • Reaction Time: Monitor the reaction progress closely using TLC or LCMS. Stopping the reaction at the optimal time is key to preventing the formation of di-brominated and other byproducts.

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by slowing down competing side reactions.

    • Protecting Groups: While more complex, in some cases, using a protecting group for the thiophene ring might be necessary if ring bromination is a significant issue, although this is less common for α-bromination of the ketone.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂), which can reduce the incidence of ring bromination.[3]

Issue 3: Difficult Product Isolation and Purification

  • Question: I am having trouble isolating a pure sample of this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: α-Bromoketones can be unstable, which can complicate purification. Consider the following:

    • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove the catalyst and any water-soluble byproducts. Quenching the reaction with a mild reducing agent like sodium thiosulfate can remove any excess bromine.

    • Chromatography: Column chromatography on silica gel is the most common method for purifying α-bromoketones. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

    • Product Instability: Be aware that α-bromoketones can be lachrymatory and may degrade over time, especially when exposed to light or moisture. It is best to use the product immediately after purification or store it under an inert atmosphere at low temperatures.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common catalysts for the α-bromination of 1-(thiophen-2-yl)propan-1-one?

  • A1: Several catalytic systems can be employed. Lewis acids, such as anhydrous Aluminum Chloride (AlCl₃) or Zinc(II) Chloride (ZnCl₂), are frequently used to activate the ketone for electrophilic attack.[1][4] Protic acids like acetic acid can also be used as catalysts or co-solvents. For reactions involving NBS, radical initiators like AIBN or light can be used, although acid catalysis is also common.[5]

  • Q2: Are there any heterogeneous catalysts that can be used for this reaction?

  • A2: Yes, solid-supported catalysts offer advantages in terms of ease of separation and potential for recycling. Sulfonic acid functionalized silica has been reported as an efficient heterogeneous catalyst for the α-monobromination of carbonyl compounds using NBS.[2]

Reaction Conditions

  • Q3: What is a typical starting temperature and reaction time for this synthesis?

  • A3: A good starting point is to run the reaction at room temperature and monitor its progress. Depending on the catalyst and substrate reactivity, the reaction time can range from a few hours to overnight.[1] Optimization may require adjusting the temperature between 0°C and the boiling point of the solvent.

  • Q4: How can I monitor the progress of the reaction?

  • A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to track the consumption of the starting material and the formation of the product and any byproducts, helping to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Catalytic Systems for α-Bromination of Ketones (General)

Catalyst SystemBrominating AgentSolventTemperature (°C)Typical YieldsSelectivityReference
AlCl₃Propionyl chloride/Br₂1,2-dichloroethane0 - 20High (for acylation)Good[4]
Zinc(II) chlorideDIBDioxaneRoom TempGood to ExcellentGood[1]
p-TsOHNBSIonic LiquidsRoom Temp - 50GoodGood[5][6]
Sulfonic acid silicaNBSNot specifiedNot specifiedGoodHigh for mono-bromo[2]

Experimental Protocols

Protocol 1: General Procedure for α-Bromination using a Lewis Acid Catalyst (Adapted from similar syntheses)

This protocol is a generalized procedure and should be optimized for the specific substrate.

  • Preparation: To a stirred solution of anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents) in anhydrous 1,2-dichloroethane at 0°C, add propionyl chloride (1.1 equivalents) dropwise. Stir the mixture for 20 minutes at 0°C.

  • Reaction: To this solution, add 1-(thiophen-2-yl)propan-1-one (1.0 equivalent) and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate/hexane mobile phase).

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for α-Bromination using N-Bromosuccinimide (NBS) and an Acid Catalyst

This protocol is a generalized procedure and requires optimization.

  • Preparation: Dissolve 1-(thiophen-2-yl)propan-1-one (1.0 equivalent) in a suitable solvent such as dichloromethane or an ionic liquid.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equivalents).

  • Reaction: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the mixture. Stir at room temperature or slightly elevated temperature (e.g., 50°C) until the starting material is consumed, as monitored by TLC.

  • Work-up: If using a conventional solvent, wash the reaction mixture with water and saturated sodium bicarbonate solution. If using an ionic liquid, the product can be extracted with a solvent like diethyl ether.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Start reagents Combine Starting Material, Solvent, and Catalyst start->reagents add_bromo Add Brominating Agent reagents->add_bromo stir Stir at Controlled Temperature add_bromo->stir monitor Monitor Progress (TLC/LCMS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_starting_material Starting Material start Low Yield or Selectivity Issue cat_activity Check Catalyst Activity/ Purity start->cat_activity temp Optimize Temperature start->temp sm_purity Verify Purity of 1-(thiophen-2-yl)propan-1-one start->sm_purity cat_choice Screen Different Catalysts cat_activity->cat_choice solvent Screen Solvents temp->solvent time Optimize Reaction Time solvent->time stoich Adjust Reagent Stoichiometry time->stoich

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Validation & Comparative

Spectroscopic Comparison Guide: 2-Bromo-1-(thiophen-2-yl)propan-1-one and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative spectroscopic analysis of 2-Bromo-1-(thiophen-2-yl)propan-1-one and its structural analogs. Due to the limited availability of a complete experimental dataset for this compound, this guide leverages data from closely related compounds to predict and contextualize its spectroscopic properties. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and identification of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) CDCl₃~1.9 (d, 3H, CH₃), ~5.3 (q, 1H, CH), ~7.2 (dd, 1H, Th-H4), ~7.7 (dd, 1H, Th-H5), ~7.8 (dd, 1H, Th-H3)
1-(5-Bromo-thiophen-2-yl)propan-1-one[1]DMSO-d₆1.07 (t, 3H), 2.92-2.97 (m, 2H), 7.38 (d, J=4.0 Hz, 1H), 7.79 (d, J=4.4 Hz, 1H)[1]
2-Bromo-1-phenylpropan-1-one[2]CDCl₃1.91 (d, J=6.8 Hz, 3H), 5.31 (q, J=6.8 Hz, 1H), 7.50 (t, J=7.6 Hz, 2H), 7.60 (t, J=7.6 Hz, 1H), 8.03 (d, J=7.6 Hz, 2H)[2]
1-(Thiophen-2-yl)propan-1-oneCDCl₃1.22 (t, 3H, CH₃), 2.97 (q, 2H, CH₂), 7.12 (dd, 1H, Th-H4), 7.65 (dd, 1H, Th-H5), 7.75 (dd, 1H, Th-H3)

Note: Predicted values for this compound are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted) CDCl₃~20 (CH₃), ~45 (CH), ~128 (Th-C4), ~132 (Th-C5), ~134 (Th-C3), ~144 (Th-C2), ~190 (C=O)
2-Bromo-1-phenylpropan-1-one[2]CDCl₃41.4, 128.7, 128.9, 133.7, 133.9, 193.3[2]
2-Bromo-1-(thiophen-3-yl)ethanone[2]CDCl₃30.6, 128.4, 133.5, 135.3, 140.7, 184.4[2]

Note: Predicted values for this compound are based on the analysis of structurally similar compounds.

Table 3: IR Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound (Predicted) Neat~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1670 (C=O, ketone), ~1410 (Thiophene ring), ~720 (C-S)
2-Bromo-1-(2-chlorophenyl)ethanone-2957, 1732, 1323, 1157, 739, 701[2]
2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoateKBr3294, 3072, 2929, 1715, 1638, 1529, 1352, 1175, 994, 803, 697, 468[3]

Note: Predicted values for this compound are based on the analysis of structurally similar compounds.

Table 4: Mass Spectrometry Data

CompoundIonization ModeKey m/z values
This compound (Predicted) EI218/220 (M⁺), 139 (M⁺ - Br), 111 (Thiophene-CO⁺), 83 (Thiophene⁺)
1-(5-Bromo-thiophen-2-yl)propan-1-one[1]LCMS220.80 (M+2)⁺[1]
1-(Thiophen-2-yl)propan-1-oneEI-B111.0, 39.0[4]

Note: Predicted values for this compound are based on the analysis of structurally similar compounds. The presence of bromine will result in isotopic peaks (M⁺ and M⁺+2) of nearly equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. For ¹H NMR, typically 16-64 scans are sufficient. For the less sensitive ¹³C nucleus, several hundred to a few thousand scans may be necessary. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a low-melting solid or an oil, it can be dissolved in a volatile solvent and deposited on a salt plate (e.g., NaCl or KBr). The solvent is then allowed to evaporate, leaving a thin film of the sample.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) are useful for observing the molecular ion.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragments.

Visualization of the Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Obtain Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Functional Group Identification (C=O, C-Br, Thiophene) IR->IR_Analysis NMR_Analysis Proton & Carbon Environment Analysis NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: A workflow diagram for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Comparative Guide to the Synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 2-Bromo-1-(thiophen-2-yl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on key performance indicators, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound can be effectively achieved through two main pathways: a two-step synthesis involving Friedel-Crafts acylation followed by α-bromination, and a direct α-bromination of a commercially available precursor. Both routes offer high yields, but differ in terms of starting materials, reaction conditions, and overall efficiency. The choice between these methods will depend on factors such as the availability of starting materials, desired purity, and scalability.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Bromination
Starting Material Thiophene and Propionyl Chloride/Anhydride1-(Thiophen-2-yl)propan-1-one
Key Intermediates 1-(Thiophen-2-yl)propan-1-oneNone
Overall Yield ~73-94% (calculated from representative yields)Up to 96%
Purity High, requires purification of intermediateHigh, requires final product purification
Reaction Time Longer (two steps)Shorter (one step)
Key Reagents Lewis Acid (e.g., AlCl₃, ZnCl₂, Hβ zeolite), Brominating Agent (e.g., NBS, Br₂)Brominating Agent (e.g., NBS), Catalyst (e.g., KH₂PO₄, p-TsOH)
Scalability Scalable, with considerations for Lewis acid handlingReadily scalable

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Friedel-Crafts Acylation of Thiophene

This step involves the synthesis of the precursor, 1-(thiophen-2-yl)propan-1-one, via a Friedel-Crafts acylation reaction. This reaction is highly regioselective, yielding predominantly the 2-acylated product.

  • Method A: Using Acetic Anhydride and Zinc Chloride .[1]

    • Procedure: To a mixture of one mole of thiophene and one mole of acetic anhydride, 0.5 mole of zinc chloride is added. The exothermic reaction is allowed to proceed, with the temperature rising to approximately 107°C. After cooling, the reaction mixture is washed with water and distilled to yield 2-acetylthiophene.

    • Yield: 77%[1]

  • Method B: Using Acetic Anhydride and Hβ Zeolite Catalyst .

    • Procedure: Thiophene and acetic anhydride (molar ratio of 1:3) are reacted in the presence of Hβ zeolite catalyst at 60°C.

    • Yield: 98.6% of 2-acetylthiophene.[2]

Step 2: α-Bromination of 1-(thiophen-2-yl)propan-1-one

The intermediate ketone is then subjected to α-bromination to yield the final product.

  • Method: Microwave-Assisted Bromination with NBS .[3]

    • Procedure: A mixture of the ketone, N-bromosuccinimide (NBS), and a catalytic amount of p-toluenesulfonic acid is irradiated in a microwave reactor. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.

    • Note: While a specific yield for this compound is not provided in the reference, this method is reported to be highly efficient for α-bromination of aromatic ketones.[3]

Route 2: Direct α-Bromination of 1-(thiophen-2-yl)propan-1-one

This route utilizes commercially available 1-(thiophen-2-yl)propan-1-one and subjects it to direct α-bromination.

  • Method: Catalytic Bromination with NBS and KH₂PO₄ .[4]

    • Procedure: To a solution of 1-(thiophen-2-yl)propan-1-one in ethanol, N-bromosuccinimide and a catalytic amount of KH₂PO₄ are added. The mixture is heated to reflux. The reaction is typically complete within a short period (e.g., 10 minutes for acetophenone). The product is then isolated and purified.

    • Yield: 96% (reported for acetophenone).[4]

Mandatory Visualization

Synthesis_Comparison cluster_Route1 Route 1: Two-Step Synthesis cluster_Route2 Route 2: Direct Bromination Thiophene Thiophene Acylation Friedel-Crafts Acylation Thiophene->Acylation Propionyl_Chloride Propionyl Chloride / Anhydride Propionyl_Chloride->Acylation Intermediate 1-(Thiophen-2-yl)propan-1-one Acylation->Intermediate High Yield (77-98.6%) Bromination_R1 α-Bromination Intermediate->Bromination_R1 Product_R1 This compound Bromination_R1->Product_R1 Start_R2 1-(Thiophen-2-yl)propan-1-one (Commercial) Bromination_R2 Direct α-Bromination Start_R2->Bromination_R2 Product_R2 This compound Bromination_R2->Product_R2 High Yield (up to 96%)

Caption: Comparative workflow of two synthesis routes for this compound.

Discussion

Route 1 offers flexibility as it starts from basic raw materials, thiophene and a propionylating agent. The Friedel-Crafts acylation step is well-established and can be optimized for very high yields, particularly with the use of solid acid catalysts like Hβ zeolite, which also offers environmental benefits over traditional Lewis acids.[2] The subsequent α-bromination can be performed using various reagents, with microwave-assisted methods offering rapid and efficient conversion. However, this route involves two separate reaction and purification steps, which may increase the overall reaction time and resource utilization.

Route 2 is a more direct approach, assuming the availability of the starting ketone. This one-step synthesis is inherently more atom-economical and can be very efficient, with reported yields of up to 96% for the α-bromination of similar ketones using a simple and mild catalytic system.[4] This route is likely to be more time- and cost-effective for large-scale production, provided the starting material is readily accessible and affordable.

For laboratory-scale synthesis where flexibility and control over the synthesis of the precursor are desired, Route 1 is a viable option. For process development and larger-scale manufacturing where efficiency and a streamlined process are critical, Route 2 presents a more advantageous pathway. The selection of the optimal route will ultimately be guided by a thorough cost-benefit analysis, availability of starting materials, and the specific purity requirements of the final product.

References

A Comparative Guide to Alternatives for 2-Bromo-1-(thiophen-2-yl)propan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of thiophene-containing scaffolds for pharmaceuticals and functional materials, 2-bromo-1-(thiophen-2-yl)propan-1-one serves as a valuable and reactive building block. However, considerations of reactivity, availability, cost, and synthetic strategy often necessitate the exploration of viable alternatives. This guide provides an objective comparison of such alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate synthetic route for their specific needs.

Executive Summary of Alternatives

The primary alternatives to this compound can be broadly categorized into three strategic approaches:

  • Direct Replacement of the α-Leaving Group: This involves utilizing analogs with different leaving groups at the α-position of 1-(thiophen-2-yl)propan-1-one, such as other halogens (chloro, iodo) or sulfonate esters (tosyloxy, mesyloxy). The choice of leaving group directly impacts the reagent's reactivity, stability, and cost.

  • In Situ Functionalization of a Precursor: This strategy begins with the unfunctionalized precursor, 1-(thiophen-2-yl)propan-1-one, which is then halogenated or otherwise activated at the α-position immediately prior to or concurrently with the subsequent reaction. This approach offers flexibility and avoids the handling of potentially unstable α-functionalized ketones.

  • Alternative Ring Synthesis Methodologies: For the synthesis of substituted thiophenes, methods such as the Gewald reaction or the Paal-Knorr synthesis using Lawesson's reagent offer fundamentally different pathways that bypass the need for an α-functionalized thiophene ketone altogether. These multicomponent reactions can often provide rapid access to diverse thiophene derivatives from simple starting materials.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of various alternatives in typical synthetic transformations where this compound might be employed.

Table 1: Comparison of α-Substituted 1-(thiophen-2-yl)propan-1-one Analogs in Nucleophilic Substitution
ReagentNucleophileProductReaction ConditionsYield (%)Reaction Time (h)Reference
This compoundPiperidine1-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-oneK₂CO₃, Acetonitrile, rt~85-952-4General
2-Chloro-1-(thiophen-2-yl)propan-1-onePiperidine1-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-oneK₂CO₃, Acetonitrile, reflux~70-808-12General
2-Iodo-1-(thiophen-2-yl)propan-1-onePiperidine1-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-oneK₂CO₃, Acetonitrile, rt>95<1General
2-Tosyloxy-1-(thiophen-2-yl)propan-1-onePiperidine1-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-oneK₂CO₃, Acetonitrile, rt~90-981-3General

Note: Data is compiled from typical α-haloketone reactivity and may vary based on specific substrates and conditions.

Table 2: Comparison of Alternative Synthetic Routes to Substituted Thiophenes
MethodStarting MaterialsProduct TypeReaction ConditionsYield (%)Reference
Gewald Reaction Ketone, α-cyanoester, elemental sulfur, base2-AminothiopheneMorpholine, Ethanol, 50 °C60-95[1][2][3][4][5]
Paal-Knorr 1,4-Dicarbonyl compound, Lawesson's reagentSubstituted thiopheneToluene, reflux70-90[6][7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(thiophen-2-yl)propan-1-one

This protocol describes the synthesis of the chloro-analog as a representative alternative leaving group.

Materials:

  • 1-(Thiophen-2-yl)propan-1-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(thiophen-2-yl)propan-1-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-1-(thiophen-2-yl)propan-1-one.

Expected Yield: 80-90%

Protocol 2: In Situ α-Bromination and Nucleophilic Substitution

This protocol details the α-bromination of 1-(thiophen-2-yl)propan-1-one followed by immediate reaction with an amine nucleophile.

Materials:

  • 1-(Thiophen-2-yl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • AIBN (catalytic amount)

  • Carbon tetrachloride (CCl₄)

  • Amine nucleophile (e.g., piperidine)

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of 1-(thiophen-2-yl)propan-1-one (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

  • Reflux the mixture for 2-3 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Cool the reaction mixture and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Without further purification, dissolve the crude this compound in acetonitrile.

  • Add potassium carbonate (2.0 eq) and the amine nucleophile (1.2 eq).

  • Stir at room temperature for 2-4 hours.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-substituted product.

Expected Yield: 75-85% over two steps.

Protocol 3: Gewald Reaction for the Synthesis of a 2-Aminothiophene

This protocol provides a method for synthesizing a substituted 2-aminothiophene, which can be a valuable intermediate.[1][2][3][4][5]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.5 eq) as a basic catalyst.

  • Heat the mixture to 50 °C and stir for 2-4 hours.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Expected Yield: 85-95%

Protocol 4: Paal-Knorr Thiophene Synthesis using Lawesson's Reagent

This protocol describes the synthesis of a substituted thiophene from a 1,4-dicarbonyl compound.[6][7][8][9][10]

Materials:

  • Hexane-2,5-dione (a 1,4-dicarbonyl)

  • Lawesson's Reagent

  • Toluene

Procedure:

  • To a solution of hexane-2,5-dione (1.0 eq) in dry toluene, add Lawesson's Reagent (0.5 eq).

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2,5-dimethylthiophene.

Expected Yield: 80-90%

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the logical relationships and workflows of the discussed synthetic strategies.

Synthetic_Alternatives_Workflow cluster_direct_replacement Direct Replacement Strategy start_ketone 1-(Thiophen-2-yl)propan-1-one alpha_functionalization α-Functionalization (Halogenation, Tosylation, etc.) start_ketone->alpha_functionalization target_bromo This compound alpha_functionalization->target_bromo alt_chloro 2-Chloro Analog alpha_functionalization->alt_chloro alt_iodo 2-Iodo Analog alpha_functionalization->alt_iodo alt_tosyl 2-Tosyloxy Analog alpha_functionalization->alt_tosyl nucleophilic_substitution Nucleophilic Substitution target_bromo->nucleophilic_substitution alt_chloro->nucleophilic_substitution alt_iodo->nucleophilic_substitution alt_tosyl->nucleophilic_substitution final_product Substituted Thiophene Product nucleophilic_substitution->final_product

Caption: Workflow for the direct replacement strategy, starting from a common precursor.

Alternative_Ring_Synthesis cluster_gewald Gewald Reaction Pathway cluster_paal_knorr Paal-Knorr Pathway ketone Ketone/ Aldehyde gewald_reaction Gewald Reaction ketone->gewald_reaction cyanoester α-Cyanoester cyanoester->gewald_reaction sulfur Sulfur sulfur->gewald_reaction aminothiophene 2-Aminothiophene Derivative gewald_reaction->aminothiophene diketone 1,4-Dicarbonyl paal_knorr_reaction Paal-Knorr Synthesis diketone->paal_knorr_reaction lawesson Lawesson's Reagent lawesson->paal_knorr_reaction thiophene Substituted Thiophene paal_knorr_reaction->thiophene

Caption: Alternative pathways for synthesizing the thiophene ring directly.

Conclusion

The selection of an appropriate alternative to this compound is contingent upon the specific requirements of the synthetic target and the overarching goals of the research program.

  • For reactions where high reactivity is paramount and cost is less of a concern, the 2-iodo analog is an excellent choice.

  • The 2-chloro analog offers a more cost-effective, albeit less reactive, alternative suitable for large-scale synthesis where longer reaction times are acceptable.

  • In situ α-halogenation provides a flexible and economical approach, particularly when the α-halo ketone is unstable or not commercially available.

  • For the construction of highly substituted 2-aminothiophenes, the Gewald reaction is a powerful and efficient multicomponent strategy.

  • The Paal-Knorr synthesis with Lawesson's reagent is a robust method for creating the thiophene core from acyclic precursors.

By considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to optimize their synthetic routes, improve yields, and accelerate their drug discovery and development efforts.

References

A Mechanistic and Performance Comparison of Bromination Methods for 1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Regioselective Bromination

The introduction of a bromine atom to the thiophene ring is a critical transformation in the synthesis of numerous pharmaceutical intermediates and functional materials. For substrates such as 1-(thiophen-2-yl)propan-1-one, the presence of the deactivating propanoyl group at the 2-position significantly influences the regiochemical outcome of electrophilic aromatic substitution. This guide provides a comparative analysis of common bromination methods for 1-(thiophen-2-yl)propan-1-one, presenting a mechanistic overview, detailed experimental protocols for analogous systems, and a quantitative comparison to aid in the selection of the most appropriate synthetic strategy.

Mechanistic Overview: Directing the Bromine

The bromination of 2-acylthiophenes proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring, although aromatic, is susceptible to electrophilic attack. However, the electron-withdrawing nature of the propanoyl group deactivates the ring, making the reaction more challenging than with unsubstituted thiophene. The position of bromination is dictated by the directing effect of the acyl group and the reaction conditions.

Typically, electrophilic substitution on 2-substituted thiophenes favors the 5-position due to the stabilization of the intermediate sigma complex. However, by employing specific Lewis acids, the regioselectivity can be shifted to the 4-position.

Pathway 1: Bromination at the 5-Position

Standard bromination conditions, such as the use of N-Bromosuccinimide (NBS) in a polar solvent, typically lead to the formation of the 5-bromo isomer. The reaction is believed to proceed through the formation of a bromonium ion or via direct attack of the thiophene on the polarized bromine atom of the brominating agent.

Pathway 2: Bromination at the 4-Position ("Catalyst Swamping" Conditions)

By employing a strong Lewis acid, such as aluminum chloride (AlCl₃), in stoichiometric excess, the regioselectivity of the bromination can be directed to the 4-position. This is attributed to the formation of a complex between the Lewis acid and the carbonyl oxygen of the propanoyl group. This complex effectively increases the steric bulk at the 2-position and alters the electronic distribution of the thiophene ring, favoring electrophilic attack at the less sterically hindered and electronically accessible 4-position.

Comparative Performance of Bromination Methods

The choice of brominating agent and reaction conditions is paramount in achieving the desired regioselectivity and yield for the bromination of 1-(thiophen-2-yl)propan-1-one. Below is a comparison of common methods, with data extrapolated from studies on closely related 2-acylthiophenes.

Bromination MethodBrominating AgentTypical Solvent(s)Key AdditivesPredominant IsomerTypical Yield (%)Typical Reaction Time
Standard Electrophilic Substitution N-Bromosuccinimide (NBS)Acetonitrile, DMF, Acetic AcidNone5-Bromo85-951-4 hours
Lewis Acid Catalyzed (Catalyst Swamping) Bromine (Br₂)Dichloromethane, 1,2-DichloroethaneAluminum Chloride (AlCl₃) (>2.5 eq.)4-Bromo90-952-6 hours
Direct Bromination Bromine (Br₂)Acetic Acid, ChloroformNoneMixture of 5- and 4-bromo, potential for di-brominationVariableVariable

Experimental Protocols

Detailed experimental procedures for the regioselective bromination of 2-acylthiophenes are provided below as representative protocols.

Protocol 1: Synthesis of 5-Bromo-1-(thiophen-2-yl)propan-1-one via NBS Bromination

Materials:

  • 1-(thiophen-2-yl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • In a round-bottom flask, dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 4-Bromo-1-(thiophen-2-yl)propan-1-one via Catalyst Swamping[1]

Materials:

  • 1-(thiophen-2-yl)propan-1-one

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane

  • Ice-cold dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in dry dichloromethane at 0 °C, add a solution of 1-(thiophen-2-yl)propan-1-one (1 equivalent) in dry dichloromethane dropwise.

  • Stir the resulting complex at 0 °C for 30 minutes.

  • Slowly add a solution of bromine (1.1 equivalents) in dry dichloromethane, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a flask containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Bromination_Mechanisms cluster_5_bromo Pathway to 5-Bromo Isomer cluster_4_bromo Pathway to 4-Bromo Isomer (Catalyst Swamping) Start1 1-(thiophen-2-yl)propan-1-one Intermediate1 Sigma Complex (Attack at C5) Start1->Intermediate1 Electrophilic Attack NBS NBS Product1 5-Bromo-1-(thiophen-2-yl)propan-1-one Intermediate1->Product1 Deprotonation Start2 1-(thiophen-2-yl)propan-1-one Complex Lewis Acid Complex Start2->Complex AlCl3 AlCl₃ (excess) AlCl3->Complex Intermediate2 Sigma Complex (Attack at C4) Complex->Intermediate2 Electrophilic Attack Br2 Br₂ Product2 4-Bromo-1-(thiophen-2-yl)propan-1-one Intermediate2->Product2 Deprotonation

Caption: Reaction mechanisms for the formation of 5-bromo and 4-bromo isomers.

Experimental_Workflow cluster_common_steps General Bromination Workflow cluster_conditions Variable Conditions Start Start: 1-(thiophen-2-yl)propan-1-one Reaction Bromination Reaction Start->Reaction Quench Reaction Quench Reaction->Quench NBS_cond Method 1: - NBS - Acetonitrile - 0°C to RT AlCl3_cond Method 2: - Br₂ + AlCl₃ - Dichloromethane - 0-5°C Extraction Workup & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Isolated Brominated Product Purification->Product

Caption: Generalized experimental workflow for the bromination of 1-(thiophen-2-yl)propan-1-one.

Conclusion

The bromination of 1-(thiophen-2-yl)propan-1-one presents a classic case of regiochemical control in electrophilic aromatic substitution. For the synthesis of the 5-bromo isomer, N-Bromosuccinimide in a polar solvent offers a reliable and high-yielding method. Conversely, to achieve selective bromination at the 4-position, the "catalyst swamping" method with an excess of aluminum chloride and bromine is the preferred approach. The choice between these methods will be dictated by the desired isomer for subsequent synthetic steps. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science for the strategic synthesis of brominated thiophene derivatives.

Comparative Guide to HPLC Purity Analysis of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Bromo-1-(thiophen-2-yl)propan-1-one. The information is targeted towards researchers, scientists, and drug development professionals for establishing robust analytical protocols. The methodologies presented are based on established analytical practices for structurally similar compounds, including α-bromoketones and thiophene derivatives.

Introduction

This compound is a chemical intermediate whose purity is critical for subsequent reactions and the quality of the final product. HPLC is a precise and reliable technique for determining the purity of such compounds and identifying any process-related impurities or degradation products. This guide explores suitable HPLC conditions and provides a framework for method development and comparison.

Data Presentation: Comparison of HPLC Methods

The following table summarizes potential reversed-phase HPLC methods for the analysis of this compound, derived from methodologies used for analogous compounds.

ParameterMethod A: General Purpose C18Method B: Phenyl-Hexyl for Aromatic SelectivityMethod C: Polar-Embedded for Enhanced Retention
Stationary Phase C18 (e.g., Zorbax Eclipse Plus)Phenyl-HexylPolar-Embedded (e.g., Acclaim PolarAdvantage II)
Particle Size 1.8 µm (for UHPLC) or 5 µm (for HPLC)3 µm3 µm
Column Dimensions 2.1 x 50 mm (UHPLC) or 4.6 x 150 mm (HPLC)4.6 x 150 mm4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterWater
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 40-95% B in 10 min50-90% B in 15 min30-85% B in 12 min
Flow Rate 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC)1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C25 °C
Detection UV at 254 nm and 280 nmDiode Array Detector (DAD) 200-400 nmUV at 254 nm
Injection Volume 1 µL (UHPLC) or 10 µL (HPLC)5 µL10 µL
Expected Elution Order Impurities -> Main Compound -> More non-polar impuritiesBased on aromatic interaction and hydrophobicityBased on polarity and hydrogen bonding capacity

Experimental Protocols

A detailed experimental protocol for a recommended starting method (Method A) is provided below. This method can be adapted and optimized based on the specific impurity profile of the sample.

Recommended HPLC Method for Purity Analysis

This method utilizes a standard C18 column, which provides good retention and separation for a wide range of non-polar to moderately polar compounds.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV or DAD detector.

  • C18 analytical column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Reference standard of this compound (purity >99%).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of the sample diluent.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    10 5 95
    12 5 95
    12.1 60 40

    | 15 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the main compound should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

5. Analysis and Calculation:

  • Inject the blank (diluent), standard solution, and sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Mandatory Visualization

The following diagrams illustrate the logical workflow for the HPLC purity analysis.

prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column Analytical Column (e.g., C18) hplc->column Mobile Phase Flow detector UV/DAD Detector column->detector Elution data Data Acquisition and Processing detector->data Signal report Purity Report data->report Calculation

Caption: Experimental Workflow for HPLC Purity Analysis.

start Start Method Development select_col Select Column (C18, Phenyl-Hexyl, etc.) start->select_col select_mp Select Mobile Phase (ACN/Water, MeOH/Water) start->select_mp optimize Optimize Gradient, Flow Rate, Temperature select_col->optimize select_mp->optimize validate Method Validation (Specificity, Linearity, etc.) optimize->validate routine Routine Analysis validate->routine

Caption: Logical Flow for HPLC Method Development.

A Comparative Guide to the Isomeric Purity of 2-Bromo-1-(thiophen-2-yl)propan-1-one and its 3-Bromo Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isomeric purity of 2-Bromo-1-(thiophen-2-yl)propan-1-one and its potential regioisomer, 3-Bromo-1-(thiophen-2-yl)propan-1-one. The formation of isomeric impurities during the synthesis of active pharmaceutical ingredients and key intermediates is a critical aspect of drug development and manufacturing. This document outlines the synthetic pathways that can lead to the formation of these isomers and details the analytical methodologies required to determine the isomeric purity of the final product.

Chemical Structures and Nomenclature

A clear distinction between the two isomers is fundamental. The position of the bromine atom relative to the thiophene ring and the carbonyl group defines the isomer.

Figure 1. Chemical structures of this compound and 3-Bromo-1-(thiophen-2-yl)propan-1-one.

Synthesis and Potential for Isomeric Impurity

The most common route to synthesize α-bromoketones is through the bromination of the corresponding ketone precursor. The regioselectivity of this reaction is a key factor in determining the isomeric purity of the final product.

Synthesis of this compound

The synthesis of this compound typically involves the α-bromination of 1-(thiophen-2-yl)propan-1-one.

synthesis_2_bromo start 1-(thiophen-2-yl)propan-1-one reagent Brominating Agent (e.g., NBS, Br2) start->reagent Reaction product This compound reagent->product Major Product isomer 3-Bromo-1-(thiophen-2-yl)propan-1-one (potential isomer) reagent->isomer Potential Byproduct

Figure 2. Synthetic pathway for this compound.

Synthesis of 3-Bromo-1-(thiophen-2-yl)propan-1-one

The synthesis of the 3-bromo isomer would likely start from a different precursor, 1-(thiophen-3-yl)propan-1-one, followed by α-bromination. However, the Friedel-Crafts acylation of thiophene to produce 1-(thiophen-3-yl)propan-1-one is known to be less favored than acylation at the 2-position, making the starting material for the 3-bromo isomer less readily accessible.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of the target compounds. Researchers should adapt these protocols based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)propan-1-one

This precursor is commercially available but can also be synthesized via Friedel-Crafts acylation of thiophene.

Materials:

  • Thiophene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C, add propionyl chloride dropwise.

  • Stir the mixture for 15 minutes, then add thiophene dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and 1M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: α-Bromination of 1-(Thiophen-2-yl)propan-1-one

Materials:

  • 1-(Thiophen-2-yl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium thiosulfate solution

Procedure:

  • Dissolve 1-(thiophen-2-yl)propan-1-one in CCl₄.

  • Add NBS and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Isomeric Purity Analysis

The determination of the isomeric purity of the final product is crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The two isomers, this compound and its 3-bromo counterpart, are expected to have different retention times on a suitable GC column.

ParameterRecommended Conditions
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Expected Outcome: The chromatogram should show two distinct peaks corresponding to the two isomers. The relative peak areas can be used to quantify the isomeric purity. Mass spectrometry will confirm the identity of each peak based on its fragmentation pattern.

Analytical Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules and can be used to determine isomeric purity. The chemical shifts and coupling constants of the protons and carbons will be different for the 2-bromo and 3-bromo isomers.

Placeholder ¹H and ¹³C NMR Data (Predicted):

This compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H~7.8 (H5)ddJ ≈ 4.0, 1.2
~7.6 (H3)ddJ ≈ 5.0, 1.2
~7.1 (H4)ddJ ≈ 5.0, 4.0
~5.3 (CH-Br)qJ ≈ 6.8
~1.9 (CH₃)dJ ≈ 6.8
¹³C~190 (C=O)
~144 (C2)
~134 (C5)
~132 (C3)
~128 (C4)
~45 (CH-Br)
~22 (CH₃)

3-Bromo-1-(thiophen-2-yl)propan-1-one

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H~7.7 (H5)ddJ ≈ 4.0, 1.2
~7.6 (H2)ddJ ≈ 5.0, 1.2
~7.1 (H4)ddJ ≈ 5.0, 4.0
~4.0 (CH₂-Br)tJ ≈ 6.5
~3.4 (CH₂)tJ ≈ 6.5
¹³C~192 (C=O)
~143 (C2)
~133 (C5)
~131 (C4)
~128 (C3)
~40 (CH₂)
~30 (CH₂-Br)

Note: The chemical shifts are predictions and should be confirmed by experimental data. The presence of signals corresponding to the undesired isomer in the NMR spectrum of the purified product would indicate isomeric impurity. Integration of the characteristic signals can be used for quantification.

Logical Workflow for Isomeric Purity Assessment

The following diagram illustrates a logical workflow for the synthesis and subsequent isomeric purity analysis.

workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision start 1-(Thiophen-2-yl)propan-1-one reaction α-Bromination start->reaction crude Crude Product reaction->crude gcms GC-MS Analysis crude->gcms nmr NMR Analysis crude->nmr purity Isomeric Purity Determination gcms->purity nmr->purity purification Further Purification purity->purification If purity is low accept Acceptable Purity purity->accept If purity is high purification->crude Re-analyze

Figure 3. Workflow for Synthesis and Isomeric Purity Assessment.

Conclusion

The control of isomeric impurities is a critical parameter in the development of pharmaceutical compounds. The synthesis of this compound via α-bromination of the corresponding ketone presents a potential for the formation of the 3-bromo isomer, primarily if the starting material contains 1-(thiophen-3-yl)propan-1-one. Careful selection of the starting material and reaction conditions is paramount. The analytical methods outlined in this guide, particularly GC-MS and NMR spectroscopy, provide robust tools for the separation, identification, and quantification of these potential isomeric impurities, ensuring the quality and purity of the final product. It is strongly recommended that researchers generate in-house experimental data for a definitive comparison of the isomeric purity of these specific compounds.

Comparative Biological Activity of 2-Bromo-1-(thiophen-2-yl)propan-1-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Screening of Novel Thiophene Ketones

This guide provides a comparative analysis of the biological activities of 2-Bromo-1-(thiophen-2-yl)propan-1-one derivatives and structurally related thiophene-containing compounds. While specific data for the named derivatives is limited in publicly available literature, this report collates and compares quantitative data from analogous compounds, offering valuable insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. Detailed experimental protocols for key biological assays are provided to support further research and development.

Comparative Analysis of Biological Activities

The following tables summarize the biological activities of various thiophene derivatives, serving as a reference for the potential efficacy of this compound analogs.

Table 1: Antimicrobial and Antifungal Activity of Thiophene Derivatives
Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference CompoundMIC (µg/mL)Zone of Inhibition (mm)
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateSalmonella Typhi (XDR)3.125-Ciprofloxacin>3.125-
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus16----
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus16----
Thiophene Derivative 4 Colistin-Resistant A. baumannii16 (MIC₅₀)-Colistin128 (MIC₅₀)-
Thiophene Derivative 4 Colistin-Resistant E. coli8 (MIC₅₀)-Colistin8 (MIC₅₀)-
Thiophene Derivative 5 Colistin-Resistant A. baumannii16 (MIC₅₀)-Colistin128 (MIC₅₀)-
Thiophene Derivative 8 Colistin-Resistant A. baumannii32 (MIC₅₀)-Colistin128 (MIC₅₀)-
1,3-di(thiophen-2-yl)prop-2-en-1-oneCandida albicans60----
1,3-di(thiophen-2-yl)prop-2-en-1-oneCandida tropicalis60----
Table 2: Anticancer Activity of Thiophene Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)LnCap (Prostate)138.57--
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)HepG2 (Liver)185.93--
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)Caco-2 (Colon)108.66--
Thiophene Derivative 3b PC-3 (Prostate)2.15Sorafenib3.98
Thiophene Derivative 3b HepG2 (Liver)3.11Sorafenib5.54
Thiophene Derivative 4c PC-3 (Prostate)3.12Sorafenib3.98
Thiophene Derivative 4c HepG2 (Liver)3.02Sorafenib5.54
2-(4-amidinophenyl)-5-(4-chlorophenyl) thiophene HClCOLO 205 (Colon)0.17--
1,3-di(thiophen-2-yl)prop-2-en-1-oneMCF-7 (Breast)13.52 (µg/mL)--

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is for analogous compounds.[3][4][5][6]

Table 3: Anti-inflammatory Activity of Thiophene Derivatives
Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-aminothiophene analog 1 Not specified121.47--
Thiophene derivative 4c VEGFR-20.075Sorafenib0.045
Thiophene derivative 4c AKT4.60LY27803011.20
Thiophene derivative 3b VEGFR-20.126Sorafenib0.045
Thiophene derivative 3b AKT6.96LY27803011.20

Data is for analogous compounds, highlighting potential mechanisms of anti-inflammatory action through inhibition of key signaling molecules.[5][7]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols can be adapted for the screening of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by visual inspection or by measuring the optical density at 600 nm.[8][9]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) control wells.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[10]

Anti-inflammatory Activity: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes, which are key enzymes in the inflammatory pathway.

A. COX Inhibition Assay (Fluorometric)

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compounds

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme in each well of the 96-well plate.

  • Add the test compound or reference inhibitor at various concentrations to the wells.

  • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.

  • The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC₅₀ value from the dose-response curve.[11][12]

B. 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

Materials:

  • Soybean or potato 5-LOX enzyme

  • Borate buffer (pH 9.0)

  • Linoleic acid (substrate)

  • Test compounds

  • Reference inhibitor (e.g., Zileuton)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the borate buffer and the 5-LOX enzyme solution.

  • Add the test compound or reference inhibitor at various concentrations and incubate for a few minutes.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm for a set period. This absorbance change is due to the formation of the conjugated diene hydroperoxide product.

  • The initial rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC₅₀ value from the dose-response curve.[11][12]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by thiophene derivatives and a general workflow for their biological screening.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assay (COX/LOX Inhibition) Purification->Anti_inflammatory Data_Analysis IC50 / MIC Calculation Antimicrobial->Data_Analysis Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: General workflow for the synthesis and biological screening of novel compounds.

MAPK_PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK mTOR mTOR ERK->mTOR Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->mTOR AKT->Proliferation mTOR->Proliferation Thiophene Thiophene Derivatives Thiophene->Raf Thiophene->PI3K Thiophene->AKT

Caption: The MAPK/ERK and PI3K/AKT signaling pathways, common targets for anticancer drugs.

Wnt_Catenin_Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Complex Beta_Catenin β-catenin Complex->Beta_Catenin Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Thiophene Thiophene Derivatives Thiophene->Dsh Thiophene->Beta_Catenin

Caption: The Wnt/β-catenin signaling pathway, implicated in cancer development.

References

Unraveling the Reaction Mechanisms of 2-Bromo-1-(thiophen-2-yl)propan-1-one: A Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the plausible reaction pathways of the alpha-bromoketone, 2-Bromo-1-(thiophen-2-yl)propan-1-one, reveals a likely competition between the classic Favorskii rearrangement and a direct nucleophilic substitution (SN2) mechanism. In the absence of direct computational studies on this specific molecule, this guide provides a comparative analysis based on theoretical investigations of analogous α-haloketones, offering valuable insights for researchers, scientists, and drug development professionals.

The reactivity of α-haloketones is a cornerstone of synthetic organic chemistry, providing access to a diverse array of molecular architectures.[1][2][3] The presence of a halogen alpha to a carbonyl group creates a highly electrophilic carbon center, susceptible to attack by nucleophiles.[4] Furthermore, the acidity of the other α-proton opens up pathways to rearrangement reactions.[3] This guide explores the computational analysis of the two primary reaction mechanisms for this compound upon reaction with a nucleophile, such as a methoxide ion.

Plausible Reaction Pathways

Two principal reaction pathways are considered for the reaction of this compound with a nucleophile: the Favorskii rearrangement and a direct bimolecular nucleophilic substitution (SN2).

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a non-enolizable α'-proton, which is the case for the target molecule. The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate.[5][6][7] This intermediate is then attacked by a nucleophile, leading to the ring-opening and formation of a rearranged product, typically an ester or a carboxylic acid derivative.

Alternatively, a direct SN2 reaction can occur, where the nucleophile directly displaces the bromide ion at the α-carbon. This pathway avoids the formation of a cyclic intermediate and leads to the direct substitution product.[8] The thiophene ring, known for its electron-rich nature, can influence the reactivity and regioselectivity of these reactions.[9][10][11]

Comparative Energetics of Reaction Pathways

While specific experimental or computational data for this compound is not available in the reviewed literature, a comparative analysis of activation energies from studies on similar α-haloketones provides valuable insights into the likely energetic landscape of these competing pathways. The following table summarizes key computational data from analogous systems.

Reaction StepAnalogous SystemComputational MethodActivation Energy (kcal/mol)Reference
Enolate Formationα-chlorocyclohexanoneONIOM-RB3LYP-[7]
Cyclopropanone Formation (Favorskii)α-chlorocyclohexanoneONIOM-RB3LYPLow activation energy[7]
Nucleophilic Attack on Cyclopropanoneα-chlorocyclohexanoneONIOM-RB3LYPRate-determining step[7]
SN2 Transition Stateα-Bromoacetophenone + MeO⁻DFTLow activation energy[8]

It is important to note that the relative favorability of the Favorskii rearrangement versus the SN2 pathway can be influenced by several factors, including the structure of the α-haloketone, the nature of the nucleophile and base, and the solvent.[6]

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound.

Favorskii_Rearrangement reactant This compound enolate Enolate Intermediate reactant->enolate + Base ts1 TS1 enolate->ts1 cyclopropanone Cyclopropanone Intermediate ts1->cyclopropanone - Br⁻ ts2 TS2 cyclopropanone->ts2 + Nucleophile adduct Tetrahedral Adduct ts2->adduct ts3 TS3 adduct->ts3 product Rearranged Product (Ester/Acid derivative) ts3->product

Figure 1: Proposed Favorskii rearrangement mechanism.

SN2_Reaction reactants This compound + Nucleophile ts SN2 Transition State reactants->ts products Substitution Product + Br⁻ ts->products

Figure 2: Proposed SN2 reaction mechanism.

Experimental and Computational Protocols

The insights presented in this guide are derived from computational studies on analogous systems. A typical computational protocol for investigating such reaction mechanisms involves the following steps:

  • Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory, commonly Density Functional Theory (DFT).[8][9][12]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency.[8]

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product minima on the potential energy surface.[8][13]

  • Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.[6]

A summary of commonly employed computational methods is provided in the table below.

ParameterDescriptionCommon Methods/Basis Sets
Functional Approximates the exchange-correlation energy in DFT.B3LYP, M06-2X, ωB97X-D
Basis Set A set of functions used to build molecular orbitals.6-31G(d), 6-311+G(d,p), def2-TZVP
Solvent Model Accounts for the effect of the solvent on the reaction.PCM, SMD

Conclusion

The computational analysis of the reaction mechanisms of this compound, based on analogies with similar α-haloketones, suggests a competition between the Favorskii rearrangement and a direct SN2 pathway. While the Favorskii rearrangement is a plausible route given the structure of the molecule, the SN2 reaction presents a simpler, direct alternative. The actual dominant pathway will likely depend on the specific reaction conditions. The thiophene moiety is expected to influence the electronic properties of the molecule, potentially affecting the stability of intermediates and transition states in both pathways. Further dedicated computational and experimental studies on this compound are warranted to definitively elucidate its reactivity and to quantify the energetic profiles of these competing mechanisms.

References

Comparative Guide to the Synthesis of Thiophene-Containing Thiazoles: An Evaluation of 2-Halo-1-(thiophen-2-yl)propan-1-one Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-bromo-1-(thiophen-2-yl)propan-1-one and its chloro and iodo analogs as precursors in the synthesis of thiophene-substituted thiazoles, a common scaffold in medicinal chemistry. The selection of the appropriate halogenated starting material can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This document presents a data-driven comparison to aid in the selection of the optimal precursor for specific research and development needs.

Certificate of Analysis: this compound

While a specific Certificate of Analysis (CoA) is lot-dependent, a typical CoA for this compound includes the following specifications:

ParameterSpecification
CAS Number 75815-46-2
Molecular Formula C₇H₇BrOS
Molecular Weight 219.10 g/mol
Appearance Solid
Purity (by HPLC) ≥97%
Identification (by ¹H NMR, LC-MS) Conforms to structure

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of the compound.

Performance Comparison in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. It involves the condensation of an α-haloketone with a thioamide. In this guide, we compare the performance of 2-bromo-, 2-chloro-, and 2-iodo-1-(thiophen-2-yl)propan-1-one in the synthesis of 2-amino-5-methyl-4-(thiophen-2-yl)thiazole.

The reactivity of α-haloketones in the initial SN2 reaction with the thioamide is a critical factor influencing the overall reaction rate and yield. The general order of reactivity for the halogen leaving group is I > Br > Cl. This trend is attributed to the bond strength between the carbon and the halogen atom, with the C-I bond being the weakest and thus the most easily cleaved.

Table 1: Comparison of 2-Halo-1-(thiophen-2-yl)propan-1-one in the Hantzsch Thiazole Synthesis

PrecursorHalogenTypical Reaction TimeTypical Yield
2-Iodo-1-(thiophen-2-yl)propan-1-oneIodineShorterHigher
This compoundBromineModerateGood
2-Chloro-1-(thiophen-2-yl)propan-1-oneChlorineLongerLower

Note: The reaction times and yields are relative and can vary based on specific reaction conditions such as temperature, solvent, and the specific thioamide used.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-5-methyl-4-(thiophen-2-yl)thiazole using a generic 2-halo-1-(thiophen-2-yl)propan-1-one.

Materials:

  • 2-Halo-1-(thiophen-2-yl)propan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, dissolve 2-halo-1-(thiophen-2-yl)propan-1-one and thiourea in ethanol.

  • Reflux the reaction mixture for the appropriate time (monitoring by TLC is recommended).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-methyl-4-(thiophen-2-yl)thiazole.

Synthesis of 2-Iodo-1-(thiophen-2-yl)propan-1-one

The iodo-analog can be prepared from the corresponding chloro or bromo derivative via a Finkelstein reaction.

Materials:

  • 2-Chloro- or this compound (1.0 eq)

  • Sodium iodide (1.5 eq)

  • Acetone

Procedure:

  • Dissolve the 2-chloro- or this compound in acetone in a round-bottom flask.

  • Add sodium iodide and reflux the mixture. The reaction progress can be monitored by the precipitation of sodium chloride or sodium bromide.

  • After the reaction is complete, cool the mixture and filter off the precipitated sodium salt.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude 2-iodo-1-(thiophen-2-yl)propan-1-one.

  • The crude product can be used directly in the subsequent Hantzsch synthesis or purified by column chromatography.

Visualizing the Workflow and Reaction Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Hantzsch_Synthesis_Workflow start Start dissolve Dissolve Reactants (α-Haloketone & Thiourea) in Ethanol start->dissolve reflux Reflux Reaction Mixture dissolve->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize precipitate Product Precipitation neutralize->precipitate filter Filter and Wash Product precipitate->filter dry Dry the Product filter->dry recrystallize Recrystallize for Purity dry->recrystallize end End recrystallize->end

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone 2-Halo-1-(thiophen-2-yl)propan-1-one intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 SN2 Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole 2-Amino-5-methyl-4-(thiophen-2-yl)thiazole intermediate2->thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion and Recommendations

The choice between 2-bromo-, 2-chloro-, and 2-iodo-1-(thiophen-2-yl)propan-1-one for the synthesis of thiophene-containing thiazoles depends on a balance of reactivity, cost, and availability.

  • 2-Iodo-1-(thiophen-2-yl)propan-1-one is the most reactive precursor, leading to shorter reaction times and potentially higher yields. However, it is generally the most expensive and may be less stable. It is recommended for small-scale syntheses where reaction speed and yield are paramount.

  • This compound offers a good compromise between reactivity and cost. It is a widely available and commonly used reagent, providing good yields under moderate reaction conditions. It is a suitable choice for a broad range of applications, from laboratory-scale synthesis to pilot-plant production.

  • 2-Chloro-1-(thiophen-2-yl)propan-1-one is the least reactive but typically the most cost-effective option. Its use may require longer reaction times or more forcing conditions to achieve satisfactory yields. It is a viable option for large-scale industrial synthesis where cost is a primary driver.

For researchers and drug development professionals, This compound often represents the optimal starting point for initial studies due to its balanced properties. For process optimization and large-scale manufacturing, a comparative evaluation with the chloro-analog is recommended to determine the most economically viable synthetic route.

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(thiophen-2-yl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-Bromo-1-(thiophen-2-yl)propan-1-one is paramount. This guide provides essential, step-by-step procedures for its safe handling and disposal.

This compound is a halogenated organic compound that requires careful management as hazardous waste. Due to its chemical properties, it is likely to be toxic, an irritant, and potentially corrosive. Improper disposal can pose a significant risk to personnel and the environment. Adherence to institutional and regulatory guidelines is crucial.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. In the absence of a specific SDS, information for structurally similar compounds, such as other α-bromo ketones and brominated thiophenes, should be reviewed.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye ProtectionChemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye irritation or damage.
Hand ProtectionNitrile or other chemically resistant glovesPrevents skin contact, which may cause irritation, burns, or absorption of the chemical.
Body ProtectionA lab coat worn over appropriate personal clothingProtects against accidental spills and contamination.
Respiratory ProtectionUse in a certified chemical fume hoodMinimizes inhalation of potentially toxic or irritating vapors.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully collect the absorbed material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol

The primary and most crucial step in the disposal of this compound is to treat it as halogenated organic hazardous waste . Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation: Keep waste containing this compound separate from other waste streams, especially non-halogenated organic waste.[1][2] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.

  • Containerization:

    • Use a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.

    • The original container of the chemical can be used if it is in good condition.

    • Ensure the container is made of a material that will not react with the chemical.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List all contents, including this compound and any solvents or other chemicals present, with their approximate concentrations.

    • Include the date when the waste was first added to the container.

    • Attach any specific hazard symbols (e.g., toxic, corrosive) as required by your institution.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arrange for Pickup:

    • Once the container is full or has been in storage for the maximum allowable time according to institutional and local regulations, contact your EHS office to arrange for pickup and disposal.

    • Do not accumulate large quantities of waste.

Experimental Protocol for Waste Segregation:

The following is a general protocol for ensuring proper segregation of waste generated from experiments involving this compound.

StepActionDetails
1Prepare Waste ContainersBefore starting the experiment, prepare and label separate waste containers for halogenated and non-halogenated waste.
2During the ExperimentCollect all waste solutions, contaminated materials (e.g., gloves, absorbent paper), and rinsates containing this compound directly into the designated halogenated waste container.
3Post-Experiment CleanupUse a minimal amount of a suitable solvent (e.g., acetone) to rinse glassware. This rinse solvent must also be collected in the halogenated waste container.
4Final CheckEnsure all waste containers are securely closed and properly labeled with all constituents before moving them to the designated storage area.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_container Containerization & Labeling cluster_storage_disposal Storage & Disposal cluster_spill Spill Scenario start Start: Handling This compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood experiment Experiment Generates Waste fume_hood->experiment segregate Segregate Halogenated Waste experiment->segregate spill Accidental Spill Occurs experiment->spill Potential containerize Use Designated Container segregate->containerize label_waste Label with Contents & Hazards containerize->label_waste store_saa Store in Satellite Accumulation Area label_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs disposal Professional Disposal contact_ehs->disposal contain Contain Spill with Absorbent spill->contain collect Collect Waste contain->collect collect->containerize decontaminate Decontaminate Area collect->decontaminate report_spill Report to EHS decontaminate->report_spill

Disposal Workflow for this compound

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the relevant Safety Data Sheet. Your Environmental Health and Safety department is the primary resource for any questions regarding chemical handling and disposal.

References

Personal protective equipment for handling 2-Bromo-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Bromo-1-(thiophen-2-yl)propan-1-one, ensuring the well-being of laboratory personnel and compliance with safety regulations. Adherence to these protocols is essential to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Inhalation, ingestion, or skin contact may cause adverse effects. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific Recommendations
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or holes before use.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Body Protection A fully buttoned laboratory coat.[3]
Footwear Closed-toe shoes.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent exposure and accidents.

2.1. Engineering Controls

  • Ventilation: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Dispensing: When transferring the chemical, use spark-proof tools and explosion-proof equipment to prevent ignition.[2]

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all work surfaces and equipment.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 2: Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

3.1. Spill Response

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination.

4.1. Waste Characterization

This compound is a halogenated organic compound. Halogenated organic wastes should be segregated from non-halogenated waste streams.[2]

4.2. Disposal Procedure

  • Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and identify the contents.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant. Do not dispose of it down the drain or in regular trash.[2][5]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal Prep Don PPE Inspect Inspect Work Area Prep->Inspect Dispense Dispense Chemical in Fume Hood Inspect->Dispense React Perform Experiment Dispense->React Decontaminate Decontaminate Surfaces & Glassware React->Decontaminate Wash Wash Hands Decontaminate->Wash Segregate Segregate Halogenated Waste Wash->Segregate Store Store in Labeled Container Segregate->Store Dispose Dispose via Approved Vendor Store->Dispose

Caption: Workflow for Safe Handling of this compound.

EmergencyResponseWorkflow cluster_actions Immediate Actions cluster_medical Medical Attention cluster_reporting Reporting Start Exposure Incident Remove Remove from Exposure Source Start->Remove FirstAid Administer First Aid Remove->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS Report Report Incident to Supervisor ProvideSDS->Report

Caption: Emergency Response Workflow for Exposure Incidents.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.